Product packaging for 4-Ethyl-2-fluoro-1,1'-biphenyl(Cat. No.:CAS No. 55258-76-9)

4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No.: B1348072
CAS No.: 55258-76-9
M. Wt: 200.25 g/mol
InChI Key: GEBUSPQBSWYLBN-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13F and its molecular weight is 200.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13F B1348072 4-Ethyl-2-fluoro-1,1'-biphenyl CAS No. 55258-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUSPQBSWYLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363423
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55258-76-9
Record name 4-ethyl-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon of significant interest in medicinal chemistry and drug development. It is recognized primarily as a key impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Understanding its chemical properties, synthesis, and biological interactions is crucial for the quality control of Flurbiprofen and for the assessment of its potential pharmacological or toxicological effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, methods for its synthesis and characterization, and a summary of its known biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While some experimental values are available, many properties are currently based on predictive models.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 55258-76-9[2][3][4][5]
Molecular Formula C₁₄H₁₃F[2][3]
Molecular Weight 200.25 g/mol [2][3]
Appearance Colorless crystal or white powder[6]
Melting Point ~70-73 °C[6]
Boiling Point ~355-360 °C (Predicted)[6]
276.8 ± 19.0 °C (Predicted)[4]
Density 1.044 ± 0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in water; Soluble in ethanol, acetone, and toluene.[6]
IUPAC Name 4-ethyl-2-fluoro-1-phenylbenzene[3]
InChI Key GEBUSPQBSWYLBN-UHFFFAOYSA-N[3]
SMILES CCC1=CC(=C(C=C1)C2=CC=CC=C2)F[3]

Synthesis and Purification

The primary method for the synthesis of this compound and related fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient route for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene) ReactionMixture Reaction Mixture ArylHalide->ReactionMixture ArylboronicAcid Arylboronic Acid (e.g., Phenylboronic acid) ArylboronicAcid->ReactionMixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionMixture Base Base (e.g., K₂CO₃, Na₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent->ReactionMixture Heating Heating (e.g., 80-105 °C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for Suzuki-Miyaura coupling. (Within 100 characters)

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, the aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or sodium carbonate) are combined.

  • Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water), is added to the flask.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of a similar compound, 4-fluoro-1,1'-biphenyl, is available and can serve as a reference.[7][8][9] The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the ethyl group, as well as C=C stretching of the aromatic rings and a C-F stretching band.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 4-fluoro-1,1'-biphenyl is publicly available and can provide an indication of the expected fragmentation pattern.[8][10] The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (200.25 g/mol ).

Biological Relevance and Potential Signaling Pathways

The biological activity of this compound is not well-characterized. Its primary significance lies in its relationship with Flurbiprofen, where it is considered an impurity.[1][2] The presence of impurities in pharmaceutical formulations can have implications for both the efficacy and safety of the drug product.

Currently, there is no direct evidence to suggest that this compound interacts with specific biological signaling pathways. However, given its structural similarity to other biphenyl compounds, its potential for biological activity cannot be entirely dismissed. Biphenyl and its hydroxylated metabolites have been shown to exhibit some level of toxicity, including potential carcinogenicity and genotoxicity.[11] The metabolism of biphenyl compounds often proceeds through hydroxylation, which can lead to the formation of reactive intermediates.[11][12][13]

A hypothetical metabolic pathway for this compound, based on known metabolic routes of similar compounds, is presented below.

Metabolic_Pathway Parent This compound Hydroxylation Hydroxylation (CYP450 enzymes) Parent->Hydroxylation Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Metabolite1->Conjugation Excretion Excretion Conjugation->Excretion

Figure 2: Hypothetical metabolic pathway of this compound. (Within 100 characters)

Further research is required to elucidate the specific metabolic fate and potential biological activities of this compound.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the safety data sheets (SDS) of related biphenyl compounds, standard laboratory safety precautions should be followed.[14][15][16] This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation and skin contact.

Conclusion

This compound is a compound of interest primarily due to its association with the NSAID Flurbiprofen. While its fundamental chemical properties are partially characterized, there is a notable lack of comprehensive experimental data, particularly concerning its spectroscopic characterization and biological activity. The Suzuki-Miyaura coupling reaction provides a reliable synthetic route to this and similar compounds. Future research should focus on obtaining detailed experimental data for its physical and chemical properties, elucidating its metabolic pathways, and investigating any potential pharmacological or toxicological effects to fully understand its significance in the context of drug development and safety.

References

An In-depth Technical Guide to 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55258-76-9

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-fluoro-1,1'-biphenyl, a compound of significant interest in the pharmaceutical industry. Primarily known as an impurity of the widely used non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, this biphenyl derivative holds importance in quality control, stability studies, and analytical method development within drug manufacturing. This document delineates its chemical and physical properties, offers a detailed perspective on its synthesis, and discusses its relevance in the context of pharmaceutical research and development.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrocarbon. Its fundamental properties are summarized in the table below. It is important to note that some of the data presented are predicted values from computational models, as extensive experimental data is not always publicly available.

PropertyValueSource
Molecular Formula C₁₄H₁₃F[1]
Molecular Weight 200.25 g/mol [1]
CAS Number 55258-76-9[1]
IUPAC Name 4-ethyl-2-fluoro-1-phenylbenzene[1]
Synonyms Flurbiprofen EP Impurity F, 4-ethyl-2-fluorobiphenyl, 2-fluoro-4-ethylbiphenyl[1]
Appearance Colorless to light yellow liquidInferred from supplier data
Purity ≥90% (commercially available as a reference standard)[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While complete spectra are often proprietary to chemical suppliers, the expected spectral features are outlined below based on the compound's structure and available data for similar compounds.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and multiple signals in the aromatic region for the protons on the two phenyl rings.
¹³C NMR Resonances for the two carbons of the ethyl group and twelve distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JCF).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 200. Fragmentation patterns would likely involve the loss of the ethyl group and potentially rearrangements of the biphenyl core.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the ethyl group and aromatic rings, C=C stretching of the aromatic rings, and a strong C-F stretching band.

Synthesis and Formation

This compound is primarily recognized as an impurity in the synthesis of Flurbiprofen.[3] Its formation can occur through side reactions during the manufacturing process of the active pharmaceutical ingredient (API) or as a degradation product. One plausible formation route is the photodegradation of Flurbiprofen.[4]

Proposed Experimental Synthesis Protocol

Reaction Scheme:

Synthesis reactant1 1-Bromo-4-ethyl-2-fluorobenzene catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product This compound catalyst->product

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-bromo-4-ethyl-2-fluorobenzene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the inorganic salts. The organic layer is then dried and the solvent evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Development

The primary significance of this compound in drug development lies in its status as a process-related impurity and potential degradation product of Flurbiprofen.[3] Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities in pharmaceutical products to ensure their safety and efficacy.

Therefore, researchers and drug development professionals require well-characterized reference standards of this compound for the following critical activities:

  • Analytical Method Development: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Flurbiprofen drug substances and products.

  • Quality Control: For routine quality control testing of raw materials, in-process samples, and final drug products to ensure that the level of this impurity is within acceptable limits.

  • Stability Studies: To assess the stability of Flurbiprofen under various storage conditions and to identify potential degradation pathways that may lead to the formation of this compound.

The logical workflow for managing this impurity in a drug development program is illustrated below.

Impurity_Management_Workflow cluster_synthesis Synthesis & Manufacturing cluster_analysis Analytical Control cluster_characterization Reference Standard cluster_regulatory Regulatory Compliance Flurbiprofen_Synthesis Flurbiprofen Synthesis Impurity_Formation Impurity Formation (this compound) Flurbiprofen_Synthesis->Impurity_Formation Side Reaction / Degradation Method_Development Analytical Method Development Impurity_Formation->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Testing Routine QC Testing Method_Validation->Routine_Testing Impurity_Specification Set Impurity Specification Routine_Testing->Impurity_Specification Reference_Standard This compound Reference Standard Reference_Standard->Method_Development Reference_Standard->Method_Validation Regulatory_Submission Regulatory Submission Impurity_Specification->Regulatory_Submission

Caption: Workflow for the management of this compound as a pharmaceutical impurity.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity or interaction of this compound with signaling pathways. Its primary biological relevance is in the context of being an impurity in a pharmacologically active compound. As a standard practice in drug development, all significant impurities are assessed for their potential toxicity and pharmacological activity to ensure they do not adversely affect the safety and efficacy of the final drug product. Given its structural similarity to Flurbiprofen, it would be prudent to investigate its potential to interact with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. However, without experimental data, any such activity remains speculative.

Conclusion

This compound is a molecule of considerable importance for the pharmaceutical industry, particularly in the context of the quality control of Flurbiprofen. A thorough understanding of its properties, synthesis, and analytical detection is essential for ensuring the safety and quality of this widely used NSAID. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. Further research into its potential biological activities would be beneficial for a more complete toxicological and pharmacological profile.

References

4-Ethyl-2-fluoro-1,1'-biphenyl molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl, a significant compound in pharmaceutical analysis. It is primarily known as a process impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), and serves as a critical reference standard in quality control and drug development.

Molecular Structure and Properties

This compound is a fluorinated aromatic hydrocarbon. The molecule consists of two phenyl rings linked by a single bond (a biphenyl structure), with an ethyl group and a fluorine atom substituting hydrogen atoms on one of the phenyl rings at positions 4 and 2, respectively.

Molecular Formula: C₁₄H₁₃F

Molecular Weight: 200.25 g/mol [1]

CAS Number: 55258-76-9[1][2]

IUPAC Name: 4-ethyl-2-fluoro-1-phenylbenzene[1]

The structural characteristics, particularly the fluorine substitution, can influence the molecule's chemical properties and are crucial for its identification and separation in analytical procedures.

Physicochemical Data

The following table summarizes the key physicochemical data for this compound. This information is vital for its handling, analysis, and characterization.

PropertyValueSource
Molecular Formula C₁₄H₁₃F[1]
Molecular Weight 200.25 g/mol [1]
CAS Number 55258-76-9[1][2]
Appearance Colorless crystal or white powderGeneral knowledge
Solubility Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and toluene.General knowledge

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and are often predicted. For precise values, referring to a Certificate of Analysis from a certified supplier is recommended.

Synthesis and Characterization

As a known impurity of Flurbiprofen (designated as Flurbiprofen EP Impurity F), the synthesis of this compound is often a part of the process development and impurity profiling of the active pharmaceutical ingredient (API). While specific, detailed public synthesis protocols for this particular impurity are scarce, the general approach involves multi-step organic synthesis.

A common strategy for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a substituted phenylboronic acid with a substituted aryl halide in the presence of a palladium catalyst.

Experimental Protocols

Hypothetical Synthesis via Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add 1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the catalyst and inorganic salts.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Analytical Characterization Protocols:

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques. As a reference standard, it is typically supplied with comprehensive analytical data.[3]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method is used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH. Detection is usually performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural elucidation.

Logical Relationships in Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, highlighting the relationship between its synthesis, purification, and final analytical confirmation.

logical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Final Product start Starting Materials (e.g., 1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify pure Pure Compound purify->pure hplc HPLC (Purity) pure->hplc nmr NMR (Structure Elucidation) pure->nmr ms Mass Spectrometry (Molecular Weight) pure->ms final Characterized this compound Reference Standard hplc->final nmr->final ms->final

Synthesis and Characterization Workflow

This guide provides foundational knowledge on this compound for professionals in the pharmaceutical industry. For regulatory purposes and precise quantitative analysis, it is imperative to use a certified reference standard and refer to its accompanying Certificate of Analysis.

References

Synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Ethyl-2-fluoro-1,1'-biphenyl, a compound of interest in pharmaceutical research and development, notably as a known impurity of the non-steroidal anti-inflammatory drug, Flurbiprofen. This document details the most pertinent synthetic methodologies, including Suzuki-Miyaura coupling and Grignard reactions, complete with experimental protocols and characterization data.

Introduction

This compound is a fluorinated biphenyl derivative. The synthesis of such compounds is of significant interest due to the prevalence of the biphenyl motif in medicinal chemistry and materials science. The introduction of fluorine and ethyl groups can modulate the physicochemical and pharmacological properties of the parent biphenyl structure. This guide explores the primary retrosynthetic pathways and provides detailed experimental procedures for the laboratory-scale synthesis of this target compound.

Retrosynthetic Analysis

The key challenge in the synthesis of this compound is the formation of the carbon-carbon bond between the two phenyl rings. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions. The two primary retrosynthetic disconnections considered are:

  • Suzuki-Miyaura Coupling: Disconnection of the biaryl bond leads to an aryl halide and an arylboronic acid (or ester).

  • Grignard Reaction: Disconnection leads to an aryl Grignard reagent and an aryl halide.

Retrosynthesis This compound This compound Aryl Halide_Suzuki 1-Bromo-2-fluoro-4-ethylbenzene This compound->Aryl Halide_Suzuki Suzuki-Miyaura Arylboronic Acid_Suzuki Phenylboronic Acid This compound->Arylboronic Acid_Suzuki Suzuki-Miyaura Arylboronic Acid_Suzuki_alt 4-Ethyl-2-fluorophenylboronic Acid This compound->Arylboronic Acid_Suzuki_alt Suzuki-Miyaura (alternative) Aryl Halide_Suzuki_alt Bromobenzene This compound->Aryl Halide_Suzuki_alt Suzuki-Miyaura (alternative) Grignard Reagent 4-Ethyl-2-fluorophenyl magnesium bromide This compound->Grignard Reagent Grignard Aryl Halide_Grignard Bromobenzene This compound->Aryl Halide_Grignard Grignard

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Starting Materials

A crucial precursor for both proposed synthetic routes is an appropriately substituted benzene ring. The synthesis of 1-bromo-2-fluoro-4-ethylbenzene is a key step.

Synthesis of 1-Bromo-2-fluoro-4-ethylbenzene

A plausible route to this starting material is via the Sandmeyer reaction of 2-fluoro-4-ethylaniline.

Experimental Protocol:

  • Diazotization: To a stirred solution of 2-fluoro-4-ethylaniline (1.0 eq) in aqueous HBr (48%, 3.0 eq) at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in aqueous HBr (48%, 2.0 eq) is prepared. The cold diazonium salt solution is then added slowly to the cuprous bromide solution.

  • Work-up: The reaction mixture is heated to 60 °C for 1 hour and then cooled to room temperature. The mixture is extracted with diethyl ether. The combined organic layers are washed with aqueous NaOH and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 1-bromo-2-fluoro-4-ethylbenzene.

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1-Bromo-2-fluoro-4-ethylbenzene Phenylboronic Acid Base (e.g., K2CO3) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Reactants->Heating Solvent Solvent (e.g., Toluene/Water) Catalyst->Heating Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous Salt Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask are added 1-bromo-2-fluoro-4-ethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: A degassed mixture of toluene and water (4:1 v/v) is added.

  • Reaction: The mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Quantitative Data
ParameterValue
Starting Materials 1-Bromo-2-fluoro-4-ethylbenzene, Phenylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent Toluene/Water (4:1)
Reaction Temperature 90 °C
Reaction Time 12 hours
Typical Yield 70-85% (estimated based on similar reactions)

Synthetic Route 2: Grignard Reaction

The Grignard reaction provides an alternative approach to forming the biaryl bond. This method involves the preparation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile.

Grignard_Workflow cluster_grignard_prep Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup_grignard Work-up cluster_purification_grignard Purification Grignard_Reactants 1-Bromo-2-fluoro-4-ethylbenzene Magnesium Turnings Grignard_Solvent Anhydrous THF Coupling_Reactants Grignard Reagent Bromobenzene Grignard_Reactants->Coupling_Reactants Grignard_Solvent->Coupling_Reactants Quenching Quench with aq. NH4Cl Coupling_Reactants->Quenching Coupling_Catalyst Ni or Pd Catalyst (optional) Coupling_Catalyst->Quenching Extraction_G Extraction with Ether Quenching->Extraction_G Washing_G Wash and Dry Extraction_G->Washing_G Concentration_G Solvent Removal Washing_G->Concentration_G Chromatography_G Column Chromatography Concentration_G->Chromatography_G Product_G This compound Chromatography_G->Product_G

Caption: Experimental workflow for the Grignard synthesis.

Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 1-bromo-2-fluoro-4-ethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Coupling Reaction: To the freshly prepared Grignard reagent, a solution of bromobenzene (1.0 eq) in anhydrous THF is added. A nickel or palladium catalyst, such as Ni(dppp)Cl₂, can be added to improve the yield of the cross-coupling product. The mixture is refluxed for 6-12 hours.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Quantitative Data
ParameterValue
Starting Materials 1-Bromo-2-fluoro-4-ethylbenzene, Bromobenzene, Magnesium
Catalyst (optional) Ni(dppp)Cl₂ or similar
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux
Reaction Time 6-12 hours
Typical Yield 40-60% (estimated, can be lower due to homocoupling)

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Technique Data
¹H NMR Expected signals for the ethyl group (triplet and quartet), and complex multiplets for the aromatic protons.
¹³C NMR Expected signals for the ethyl group carbons and the aromatic carbons, with characteristic C-F couplings.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₄H₁₃F (200.25 g/mol ).
Purity (HPLC) >95% (typical for purified material)

Note: Specific NMR spectral data can be obtained from chemical databases such as ChemicalBook for this compound (CAS 55258-76-9).[1]

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling is generally the preferred method due to its milder reaction conditions, higher functional group tolerance, and typically higher yields compared to the Grignard approach. The provided protocols offer a solid foundation for the laboratory synthesis of this compound, which is valuable for researchers in medicinal chemistry and drug development for use as a reference standard or as a building block for further synthetic transformations. Careful execution of the experimental procedures and purification steps is essential to obtain the desired product in high purity.

References

Spectroscopic Profile of 4-Ethyl-2-fluoro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-fluoro-1,1'-biphenyl, a key intermediate and impurity in the synthesis of pharmaceuticals. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and a workflow for spectroscopic analysis.

Introduction

This compound (CAS No. 55258-76-9) is a substituted biphenyl compound. Its structural elucidation and purity assessment are critical in drug development and manufacturing, necessitating a thorough understanding of its spectroscopic characteristics. This guide serves as a reference for researchers engaged in the synthesis, purification, and analysis of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated based on the chemical structure and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.45 - 7.35m5H-Ar-H (unsubstituted phenyl)
7.28t1H8.0Ar-H
7.10dd1H8.0, 1.5Ar-H
7.05d1H10.0Ar-H
2.68q2H7.6-CH₂-
1.25t3H7.6-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
161.0 (d, J = 245 Hz)C-F
145.0Ar-C
138.5Ar-C
131.0 (d, J = 5 Hz)Ar-C
129.5Ar-C
128.8Ar-C
128.0Ar-C
127.5Ar-C
124.0 (d, J = 15 Hz)Ar-C
115.5 (d, J = 22 Hz)Ar-C
28.5-CH₂-
15.8-CH₃
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
-115.0Ar-F
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2965, 2875MediumAliphatic C-H Stretch
1610, 1580, 1480StrongAromatic C=C Stretch
1250StrongC-F Stretch
820, 760StrongAromatic C-H Bend (out-of-plane)
Table 5: Predicted Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
200100[M]⁺ (Molecular Ion)
18580[M - CH₃]⁺
17240[M - C₂H₄]⁺
15730[M - C₂H₅ - F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse angle, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typically used.

    • ¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer. Use a proton-decoupled pulse sequence with a 30° pulse angle, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Use a suitable fluorine-containing reference standard if necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a single salt plate, and allow the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Multiplicity - Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of this compound. While the provided data is computational, it serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the initial identification and characterization of this compound. Experimental verification of this data is strongly recommended for definitive structural confirmation.

Physical and chemical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon with a biphenyl core structure. This compound is of significant interest in the pharmaceutical industry, primarily as a known impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its characterization is crucial for the quality control and stability studies of Flurbiprofen-containing formulations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, purification, and analytical identification.

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 55258-76-9[3]
Molecular Formula C₁₄H₁₃F[1][3][4]
Molecular Weight 200.25 g/mol [1][3]
IUPAC Name 4-ethyl-2-fluoro-1-phenylbenzene[3]
Synonyms Flurbiprofen Impurity F, 2-fluoro-4-ethylbiphenyl[1][3]
InChI InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3[1][3]
InChIKey GEBUSPQBSWYLBN-UHFFFAOYSA-N[1][3]
SMILES CCC1=CC(=C(C=C1)C2=CC=CC=C2)F[1][3]
Physical Properties
PropertyValueSource(s)
Appearance Colorless crystal or white powder; Colorless to light yellow Liquid[1][5]
Melting Point ~70-73 °C[5]
Boiling Point ~276.8 ± 19.0 °C (Predicted); ~355-360 °C[1][5]
Density 1.044 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene.[5]

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published in detail, related structures provide insight into expected chemical shifts and coupling constants. For instance, in a similar fluorinated biphenyl derivative, the carbon-fluorine coupling constants (¹J C-F, ²J C-F, ³J C-F) are characteristic and can be used for definitive assignment.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (ethyl group): ~2965-2850 cm⁻¹

  • Aromatic C=C stretching: ~1600, 1500, 1450 cm⁻¹

  • C-F stretching: ~1250-1100 cm⁻¹ (strong absorption)

  • C-H bending (out-of-plane): ~900-675 cm⁻¹, indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 200. Fragmentation would likely involve the loss of the ethyl group (M-29) and potentially cleavage of the biphenyl bond.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via cross-coupling reactions. The Suzuki-Miyaura reaction is a widely used and efficient method for forming the C-C bond between the two phenyl rings.[7]

A general synthetic workflow would involve:

  • Starting Materials: An appropriately substituted arylboronic acid (e.g., phenylboronic acid) and a fluorinated ethyl-substituted aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).

  • Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.

  • Base and Solvent: A base (e.g., potassium carbonate, sodium carbonate) and a suitable solvent system (e.g., toluene, tetrahydrofuran, water) are required.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere to facilitate the coupling reaction.

  • Purification: The final product is purified using techniques like column chromatography or crystallization.[5]

G General Synthesis Workflow via Suzuki Coupling A Starting Materials (Aryl Halide & Arylboronic Acid) C Reaction Mixture A->C B Pd(0) Catalyst + Base + Solvent B->C D Heating under Inert Atmosphere C->D Couple E Work-up (Extraction) D->E React F Purification (e.g., Column Chromatography) E->F Isolate G Pure this compound F->G Purify

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

As an intermediate in organic synthesis, this compound can participate in several types of reactions:[5]

  • Electrophilic Aromatic Substitution: The biphenyl ring system can undergo further substitution, with the positions directed by the existing ethyl and fluoro groups.

  • Nucleophilic Substitution: While the C-F bond is strong, nucleophilic substitution can occur under specific conditions.

  • Oxidation/Reduction: The ethyl group and aromatic rings can be modified through oxidation or reduction reactions.

Experimental Protocols

General Protocol for Suzuki Coupling Synthesis

This protocol is a generalized procedure based on common methodologies for biphenyl synthesis.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl halide (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol for Spectroscopic Analysis

A standardized workflow is essential for reproducible characterization.

G Workflow for Spectroscopic Characterization start Purified Compound nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl3) start->nmr_prep ir_prep Prepare Sample (e.g., KBr pellet or thin film) start->ir_prep ms_prep Dissolve in Volatile Solvent (e.g., MeOH, ACN) start->ms_prep nmr_acq Acquire 1H, 13C, 19F NMR Spectra nmr_prep->nmr_acq analysis Data Analysis & Structure Confirmation nmr_acq->analysis ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_acq->analysis ms_acq Acquire Mass Spectrum (e.g., ESI-MS) ms_prep->ms_acq ms_acq->analysis

Caption: Standard workflow for the analytical characterization of the title compound.

Safety and Handling

Proper safety precautions are necessary when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to prevent skin and eye contact.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[9]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a compound of significant analytical importance in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical identifiers, physical properties, spectroscopic characteristics, and synthetic methodologies. The structured data and experimental workflows serve as a valuable resource for researchers involved in drug development, quality control, and synthetic chemistry.

References

Technical Guide: Safety and Handling of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated biphenyl compound. It is recognized as a process impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] Due to its potential presence in a pharmaceutical product, understanding its safety profile and handling requirements is crucial for researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and physicochemical properties of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental for the safe handling and storage of any chemical compound. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₃FPubChem[1]
Molecular Weight 200.25 g/mol PubChem[1]
CAS Number 55258-76-9PubChem[1]
Appearance Colorless to light yellow liquidChemicalBook[2]
Boiling Point 276.8 ± 19.0 °C (Predicted)ChemicalBook[2]
Density 1.044 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
InChIKey GEBUSPQBSWYLBN-UHFFFAOYSA-NPubChem[1]

Hazard Identification and Classification

Hazard ClassGHS Hazard Statement CodeHazard Statement
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Specific target organ toxicity — Single exposure (Respiratory system)H335May cause respiratory irritation.[3][4]
Hazardous to the aquatic environment — Acute hazardH400Very toxic to aquatic life.[4]
Hazardous to the aquatic environment — Long-term hazardH410Very toxic to aquatic life with long lasting effects.[3][4]

Signal Word: Warning[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

Handling_Precautions

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles.[3]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures are recommended based on the potential hazards of similar compounds.

First_Aid_Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[7][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical : Combustion may produce carbon oxides (CO, CO₂) and hydrogen fluoride.

  • Fire-Fighting Procedures : Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1).

  • Environmental Precautions : Prevent the substance from entering drains and waterways.[9]

  • Methods for Cleaning Up : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Toxicological Information

Experimental Protocols

Synthesis of Related Fluorinated Biphenyl Compounds

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general method for the synthesis of similar fluorinated biphenyl compounds involves the Suzuki-Miyaura cross-coupling reaction. The following is an illustrative protocol adapted from the synthesis of a related compound.

Reaction: Suzuki-Miyaura Coupling

Reactants:

  • Aryl halide (e.g., 1-bromo-2-fluoro-4-ethylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove the catalyst and inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Signaling Pathways

There is currently no available information in the searched literature regarding the specific biological signaling pathways affected by this compound. Given its structural similarity to Flurbiprofen, it might be hypothesized to interact with the cyclooxygenase (COX) enzymes, but this has not been experimentally verified. Further research is required to elucidate its biological activity.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with one. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures.

References

The Biological Activity of Fluorinated Biphenyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into biphenyl scaffolds has emerged as a powerful strategy in medicinal chemistry, leading to the development of compounds with a wide spectrum of biological activities. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the potency, selectivity, metabolic stability, and pharmacokinetic profile of biphenyl-based drug candidates. This technical guide provides an in-depth overview of the biological activities of fluorinated biphenyl compounds, with a focus on their applications as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Role of Fluorine in Biphenyl Drug Discovery

Biphenyl moieties are prevalent structural motifs in a diverse range of biologically active compounds.[1] The ability to introduce fluorine atoms at specific positions on the biphenyl rings offers a versatile tool to modulate their biological properties. Fluorination can lead to several advantageous effects:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond can block metabolically susceptible positions, thereby increasing the half-life of the drug.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

These benefits have spurred the investigation of fluorinated biphenyls across various therapeutic areas, leading to the identification of potent inhibitors of enzymes and modulators of cellular signaling pathways.

Synthesis of Fluorinated Biphenyl Compounds

The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for the synthesis of fluorinated biphenyl compounds. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling:

  • Reaction Setup: To a pressure tube, add the fluorinated aryl bromide (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) (1.5 eq.).

  • Solvent: Add a mixture of dioxane and water (typically in a 3:1 v/v ratio).

  • Catalyst: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1.5 mol %).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture at 105 °C for approximately 8.5 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane and ethyl acetate).

Biological Activities of Fluorinated Biphenyl Compounds

Fluorinated biphenyls have demonstrated a broad range of biological activities. This section will detail their applications in oncology, inflammation, infectious diseases, and other therapeutic areas, supported by quantitative data.

Anti-Cancer Activity

Fluorinated biphenyl derivatives have shown promise as anti-cancer agents, often by targeting key enzymes in cancer cell metabolism. One such target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, which is often overexpressed in various cancers.[4][5]

Compound IDTargetAssayIC₅₀ (nM)Cell LineReference
1a ACC1Enzyme Assay~10,000-[6]
1b ACC1Enzyme Assay~10,000-[6]
1c ACC1Enzyme Assay~10,000-[6]
9 CYP17Enzyme Assay131-[7]

Inhibition of ACC in cancer cells can disrupt the WNT and Hedgehog signaling pathways by reducing the lipidation required for the function of key signaling proteins.[4][8] This can lead to a decrease in the expression of target genes involved in cell proliferation and survival.[9]

ACC_in_Cancer ACC_Inhibitor Fluorinated Biphenyl (ACC Inhibitor) ACC1 Acetyl-CoA Carboxylase 1 (ACC1) ACC_Inhibitor->ACC1 inhibits Malonyl_CoA Malonyl-CoA ACC1->Malonyl_CoA produces Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Lipidation Protein Lipidation (e.g., Palmitoylation) Fatty_Acid_Synthesis->Lipidation WNT WNT Proteins Lipidation->WNT activates Hedgehog Hedgehog Proteins Lipidation->Hedgehog activates WNT_Signaling WNT Signaling Pathway WNT->WNT_Signaling HH_Signaling Hedgehog Signaling Pathway Hedgehog->HH_Signaling Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival WNT_Signaling->Cancer_Cell_Proliferation promotes HH_Signaling->Cancer_Cell_Proliferation promotes

Figure 1: ACC Inhibition Signaling Pathway in Cancer.
Anti-Inflammatory Activity

Fluorinated biphenyl compounds have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of chronic inflammation.

The transcription factor NF-κB is a central regulator of inflammation.[10] Upon stimulation by inflammatory signals like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[6][11] Anti-inflammatory compounds can inhibit this pathway at various points.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates p50_p65_IkBa p50/p65-IκBα (Inactive) IKK_complex->p50_p65_IkBa phosphorylates IκBα IkBa IκBα p50_p65 p50/p65 (Active NF-κB) p50_p65_IkBa->p50_p65 releases Nucleus Nucleus p50_p65->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) p50_p65->Gene_Expression induces NO_Production Nitric Oxide (NO) Production Gene_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Anti_Inflammatory Fluorinated Biphenyl (Anti-inflammatory) Anti_Inflammatory->IKK_complex inhibits Anti_Inflammatory->p50_p65 inhibits translocation

Figure 2: NF-κB Signaling Pathway in Inflammation.
Antimicrobial Activity

Certain fluorinated biphenyl compounds have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves disruption of essential cellular processes in the microorganisms.

Compound IDOrganismAssayMIC (µg/mL)Reference
(S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid S. aureus MDC 5233Broth Microdilution≤ 0.5 - 14.4 (mg/L)[1]
(S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid S. aureus MDC 5233Broth Microdilution≤ 0.5 - 14.4 (mg/L)[1]
Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of research for fluorinated biphenyls is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[12] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[13][14]

Compound IDVirus StrainCell LineEC₅₀ (nM)CC₅₀ (µM)SIReference
JK-4b WT HIV-1MT-41.02.082059[8][12]
5t WT HIV-1MT-41.811766,443[8][12]
5m WT HIV-1MT-42.3>22095,854[8]
Etravirine WT HIV-1MT-42.9>4.7>1600[8]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

NNRTIs, including fluorinated biphenyl derivatives, function by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[15] This binding event locks the enzyme in an inactive conformation, thereby preventing the polymerization of viral DNA.

HIV_RT_Inhibition HIV_RNA Viral RNA RT HIV-1 Reverse Transcriptase (RT) HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes NNRTI Fluorinated Biphenyl (NNRTI) NNRTI->RT binds to allosteric site (inhibits) Replication HIV Replication Viral_DNA->Replication leads to

Figure 3: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Detailed Experimental Protocols

This section provides detailed protocols for the key biological assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

  • Cell Culture: Culture the desired cell line (e.g., HepG2 for general cytotoxicity, or the specific cancer cell line of interest) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of the fluorinated biphenyl compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ or CC₅₀ value.

Anti-Cancer: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by detecting the production of ADP.[17]

  • Reaction Principle: ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a reaction that consumes ATP and produces ADP. The amount of ADP produced is proportional to the enzyme activity.

  • Assay Procedure (using a commercial kit like ADP-Glo™):

    • Prepare a reaction mixture containing ACC enzyme, ATP, acetyl-CoA, and bicarbonate in a suitable buffer.

    • Add the fluorinated biphenyl inhibitor at various concentrations to the reaction mixture in a 96-well plate. Include a no-inhibitor control.

    • Initiate the reaction and incubate at the optimal temperature for a defined period.

    • Stop the enzymatic reaction and add the ADP-Glo™ Reagent to convert the remaining ATP to light.

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Anti-Inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[18][19]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the fluorinated biphenyl compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production for each compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • Prepare two-fold serial dilutions of the fluorinated biphenyl compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral: HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[22][23]

  • Assay Principle: A template/primer hybrid is immobilized on a streptavidin-coated microplate. Recombinant HIV-1 RT synthesizes a DNA strand incorporating DIG-labeled dUTP. The amount of incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

  • Assay Procedure:

    • To streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).

    • Add serially diluted fluorinated biphenyl compound, a positive control (e.g., Nevirapine), or a solvent control to the appropriate wells.

    • Initiate the reaction by adding recombinant HIV-1 RT to all wells except the negative control.

    • Incubate the plate at 37°C for 1-2 hours.

    • Wash the wells to remove unincorporated nucleotides.

    • Add an Anti-DIG-peroxidase conjugate and incubate.

    • Wash the wells and add a peroxidase substrate to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

Fluorinated biphenyl compounds represent a rich and versatile class of molecules with significant potential in drug discovery. The strategic incorporation of fluorine can lead to substantial improvements in biological activity and pharmacokinetic properties. This guide has provided a comprehensive overview of the diverse biological activities of these compounds, supported by quantitative data, mechanistic insights through signaling pathway diagrams, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and scientists working to develop the next generation of therapeutics based on the fluorinated biphenyl scaffold. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly continue to yield novel and effective drug candidates for a wide range of diseases.

References

The Formation of 4-Ethyl-2-fluoro-1,1'-biphenyl from the Photodegradation of Flurbiprofen: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exhibits photosensitivity, degrading into various photoproducts upon exposure to light. This technical guide delves into the formation of a specific photoproduct, 4-Ethyl-2-fluoro-1,1'-biphenyl. This document provides a comprehensive overview of the photochemical processes involved, detailed experimental methodologies for studying Flurbiprofen's photodegradation, and available data on the resulting photoproducts. The information is intended to support researchers and professionals in the fields of drug development, pharmaceutical stability, and safety assessment.

Introduction

Flurbiprofen, chemically known as (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its susceptibility to degradation under photolytic stress is a critical consideration for its formulation, packaging, and therapeutic use. The photodegradation of Flurbiprofen leads to the formation of a complex mixture of photoproducts, one of which has been identified as this compound.[2] Understanding the mechanisms of formation, and the chemical and toxicological profiles of these photoproducts is paramount for ensuring the safety and efficacy of Flurbiprofen-containing pharmaceuticals.

Photochemical Degradation of Flurbiprofen

The photodegradation of Flurbiprofen is initiated by the absorption of light, which leads to the cleavage of the C-C bond alpha to the carbonyl group.[3] This primary photochemical event is followed by a series of secondary reactions, including decarboxylation and esterification, resulting in the formation of multiple photoproducts.[4] Studies involving the irradiation of Flurbiprofen in methanol have identified as many as eleven major photoproducts through gas chromatography-mass spectrometry (GC-MS).[4]

Proposed Formation Pathway of this compound

The formation of this compound from Flurbiprofen is believed to occur through a photodegradation pathway involving decarboxylation. The initial photo-induced cleavage of the propionic acid side chain is followed by the loss of a carboxyl group, leading to the formation of a radical intermediate. This intermediate can then be stabilized through various reactions, including the formation of the ethyl group at the 4-position of the biphenyl ring.

G Proposed Photodegradation Pathway of Flurbiprofen Flurbiprofen Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) Intermediate Radical Intermediate (Post-decarboxylation) Flurbiprofen->Intermediate Photo-irradiation (Decarboxylation) Photoproduct This compound Intermediate->Photoproduct Radical Stabilization

Caption: Proposed pathway for the formation of this compound.

Experimental Protocols

The identification and analysis of Flurbiprofen's photoproducts necessitate specific and sensitive analytical methodologies. The following sections detail the key experimental protocols adapted from the literature.

Photodegradation Study

A common experimental setup for studying the photodegradation of Flurbiprofen involves the irradiation of a solution of the drug in a suitable solvent.[4]

Experimental Workflow:

G Experimental Workflow for Flurbiprofen Photodegradation Analysis cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prepare 10 mM Flurbiprofen solution in Methanol Prepare 10 mM Flurbiprofen solution in Methanol Irradiate with low-pressure mercury lamps (e.g., 306 nm) Irradiate with low-pressure mercury lamps (e.g., 306 nm) Prepare 10 mM Flurbiprofen solution in Methanol->Irradiate with low-pressure mercury lamps (e.g., 306 nm) Analyze samples by HPLC and GC-MS Analyze samples by HPLC and GC-MS Irradiate with low-pressure mercury lamps (e.g., 306 nm)->Analyze samples by HPLC and GC-MS

Caption: Workflow for photodegradation sample preparation and analysis.

Detailed Methodology:

  • Solution Preparation: A 10 mM solution of Flurbiprofen is prepared in a solvent such as methanol or ethanol.[4]

  • Irradiation: The solution is then irradiated using a photochemical reactor equipped with low-pressure quartz mercury lamps, with a specific wavelength such as 306 nm.[4]

  • Sample Analysis: The irradiated samples are subsequently analyzed to identify and quantify the photoproducts.

Analytical Methods for Photoproduct Identification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used for the separation and identification of Flurbiprofen's photoproducts.[4]

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate the various photoproducts from the parent drug and other components in the mixture.

  • Typical Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acidic aqueous solution.[4] UV detection is typically set at a wavelength where Flurbiprofen and its photoproducts exhibit significant absorbance.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify the chemical structures of the separated photoproducts.

  • Typical Conditions: The eluent from the GC is introduced into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each compound, allowing for structural elucidation.[4]

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically for the yield of this compound from the photodegradation of Flurbiprofen. While studies have identified its presence, the exact percentage of its formation relative to other photoproducts has not been extensively reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₃F[5]
Molecular Weight200.25 g/mol [5]
CAS Number55258-76-9[5]

Biological Activity and Signaling Pathways

To date, there is no specific information available in the scientific literature regarding the biological activity or the engagement of specific signaling pathways by this compound. The toxicological and pharmacological profiles of this particular photoproduct remain an area for future research. The potential for photoproducts to exhibit different biological activities than the parent drug underscores the importance of such investigations.

Conclusion and Future Directions

The formation of this compound as a photoproduct of Flurbiprofen highlights the importance of understanding the photodegradation pathways of pharmaceuticals. While its identification has been established, further research is required to quantify its formation under various conditions and to elucidate its biological and toxicological properties. Such studies are crucial for the comprehensive safety assessment of Flurbiprofen and for the development of stable pharmaceutical formulations. Future research should focus on:

  • Quantitative analysis: Determining the yield of this compound under different light sources, intensities, and in various solvent systems.

  • Toxicological assessment: Investigating the in vitro and in vivo toxicity of this compound.

  • Pharmacological profiling: Screening for any potential therapeutic or adverse effects of this photoproduct.

By addressing these knowledge gaps, the pharmaceutical industry can better ensure the quality, safety, and efficacy of Flurbiprofen-containing products.

References

The 2-Fluoro-1,1'-biphenyl Scaffold: A Versatile Core for Medicinal Chemistry Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-fluoro-1,1'-biphenyl scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. The incorporation of a fluorine atom at the 2-position of the biphenyl system imparts unique conformational and electronic properties that can significantly enhance a molecule's pharmacological profile, including metabolic stability and binding affinity. This technical guide explores the potential applications of the 4-Ethyl-2-fluoro-1,1'-biphenyl core and its derivatives in drug discovery, with a primary focus on its role in the development of anti-inflammatory agents. While specific biological data on this compound itself is limited, this document will leverage the extensive research on its close analogue, Flurbiprofen, to illustrate the therapeutic potential of this chemical scaffold. We will delve into its synthesis, mechanism of action, and the structure-activity relationships of its derivatives, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the Fluorinated Biphenyl Core

Biphenyl derivatives are a cornerstone in the development of therapeutic agents due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The strategic introduction of a fluorine atom into the biphenyl scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced binding to target proteins, and better membrane permeability.

This compound, a known impurity and photoproduct of Flurbiprofen, represents a key building block for the exploration of new chemical entities.[1] Its structural relationship to Flurbiprofen, a potent inhibitor of cyclooxygenase (COX) enzymes, suggests that derivatives of the this compound scaffold could be promising candidates for the development of novel anti-inflammatory drugs and other therapeutic agents. This guide will explore the medicinal chemistry of this scaffold, drawing on the well-established pharmacology of Flurbiprofen and its derivatives.

Synthesis of the 2-Fluoro-1,1'-biphenyl Scaffold

The synthesis of 2-fluoro-1,1'-biphenyl derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly efficient and versatile method. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A general synthetic approach to the this compound core is outlined below.

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-Bromo-4-ethyl-2-fluorobenzene product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 Phenylboronic acid reactant2->product catalyst Pd(PPh3)4 (catalyst) base K2CO3 (base) solvent Toluene/Ethanol/Water

Caption: General workflow for the Suzuki-Miyaura coupling to synthesize this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the synthesis of fluorinated biphenyls and can be adapted for the synthesis of this compound.

Materials:

  • 1-Bromo-4-ethyl-2-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add 1-bromo-4-ethyl-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for the anti-inflammatory effects of Flurbiprofen, and likely other derivatives of the 2-fluoro-1,1'-biphenyl scaffold, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-Fluoro-1,1'-biphenyl Derivatives (e.g., Flurbiprofen) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by 2-fluoro-1,1'-biphenyl derivatives.

Flurbiprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects. Therefore, a key goal in medicinal chemistry is the design of selective COX-2 inhibitors. The 2-fluoro-1,1'-biphenyl scaffold can serve as a starting point for developing such selective inhibitors.

Quantitative Data: Biological Activity of Flurbiprofen Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
FlurbiprofenCOX-10.50.8
FlurbiprofenCOX-20.4

Data is representative and compiled from various sources.

The development of novel derivatives based on the 2-fluoro-1,1'-biphenyl scaffold aims to improve potency and selectivity for COX-2.

Potential Applications and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Key areas for future research include:

  • Selective COX-2 Inhibitors: Modification of the biphenyl core and its substituents could lead to the discovery of potent and selective COX-2 inhibitors with an improved safety profile compared to non-selective NSAIDs.

  • Anti-cancer Agents: Some COX-2 inhibitors have shown promise as anti-cancer agents. Derivatives of the this compound scaffold could be explored for their potential in oncology.

  • Other Therapeutic Areas: The biphenyl motif is present in drugs targeting a wide range of diseases. The unique properties of the 2-fluoro-1,1'-biphenyl core could be leveraged to develop novel inhibitors of other enzymes or receptor modulators.

cluster_applications Potential Therapeutic Applications Core This compound Scaffold Anti_Inflammatory Anti-inflammatory Agents (Selective COX-2 Inhibitors) Core->Anti_Inflammatory Derivatization Anti_Cancer Anti-cancer Agents Core->Anti_Cancer Derivatization Other_Targets Other Therapeutic Targets (e.g., Kinase Inhibitors, GPCRs) Core->Other_Targets Derivatization

Caption: Potential derivatization pathways for the this compound scaffold.

Conclusion

The this compound core, as a key structural element of the broader class of 2-fluoro-1,1'-biphenyl derivatives, represents a valuable scaffold for medicinal chemistry. Its relationship to the well-established NSAID Flurbiprofen provides a strong foundation for the design and synthesis of novel therapeutic agents, particularly in the area of inflammation. Future research focused on the targeted derivatization of this scaffold is likely to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource to stimulate and support further investigation into the promising applications of this versatile chemical entity.

References

The Pivotal Role of Fluorinated Biphenyls in Liquid Crystal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of fluorinated biphenyls in the advancement of liquid crystal (LC) technology. The strategic incorporation of fluorine atoms into the biphenyl core has revolutionized the field, enabling the fine-tuning of material properties to meet the demanding requirements of modern applications, from high-performance liquid crystal displays (LCDs) to advanced photonic devices. Furthermore, the unique physicochemical characteristics imparted by fluorine have made this molecular scaffold increasingly relevant in the realm of drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and characterization of fluorinated biphenyl liquid crystals, complete with detailed experimental protocols and visual representations of key concepts.

The Influence of Fluorine on Biphenyl Liquid Crystal Properties

The introduction of fluorine into the biphenyl molecular structure is a powerful strategy for tailoring the mesomorphic and electro-optical properties of liquid crystals. The high electronegativity and relatively small van der Waals radius of the fluorine atom lead to significant changes in intermolecular forces, dipole moments, and molecular packing, which in turn affect the macroscopic properties of the liquid crystal material.

Key effects of fluorination on biphenyl liquid crystals include:

  • Dielectric Anisotropy (Δε): Fluorine substitution, particularly in lateral positions, can significantly alter the dipole moment of the molecule. This allows for the precise control of dielectric anisotropy, which is a crucial parameter for the operation of various LCD modes. Materials with high positive or negative Δε can be engineered by strategic placement of fluorine atoms.

  • Birefringence (Δn): The optical anisotropy, or birefringence, is another critical property for display applications. Fluorination can influence the electronic polarizability of the molecule, thereby modifying the birefringence. This allows for the optimization of display brightness and contrast.

  • Viscosity (γ): Fluorinated liquid crystals often exhibit lower viscosity compared to their non-fluorinated or cyano-substituted counterparts.[1] Low viscosity is essential for achieving fast switching times in LCDs.[1]

  • Phase Behavior: The presence of fluorine atoms can disrupt molecular packing, leading to a reduction in melting point and a broadening of the nematic phase temperature range. This is highly desirable for practical applications, as it allows for a wider operating temperature window.

  • Voltage Holding Ratio (VHR): In active matrix LCDs, a high voltage holding ratio is necessary for reliable performance. Fluorinated liquid crystals generally exhibit higher VHR compared to cyano-terminated materials, as the fluorine atom is less prone to coordinating with ionic impurities.[2]

Structure-Property Relationships

The specific properties of a fluorinated biphenyl liquid crystal are intimately linked to the number and position of the fluorine substituents. The following diagram illustrates some general trends observed in the structure-property relationships of these materials.

G cluster_0 Fluorination Pattern cluster_1 Resulting Properties A Lateral Fluorination (e.g., 2- or 3-position) D Increased Dielectric Anisotropy (Δε) A->D Strongly influences dipole moment E Reduced Melting Point (Tm) A->E Disrupts crystal packing H Enhanced Nematic Phase Stability A->H Suppresses smectic phases B Terminal Fluorination (e.g., 4'-position) F Modified Birefringence (Δn) B->F Affects molecular polarizability C Multiple Fluorination C->D Additive effect on dipole C->E Significant disruption of packing G Lower Viscosity (γ) C->G Reduces intermolecular friction

Structure-Property Relationships in Fluorinated Biphenyls

Quantitative Data on Fluorinated Biphenyl Liquid Crystals

The following tables summarize key physicochemical properties of representative fluorinated biphenyl compounds, providing a basis for comparison and material selection.

Table 1: Physicochemical Properties of Selected Fluorinated Biphenyls

Compound NameMolecular StructureMelting Point (°C)Clearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
4'-tert-butyl-3,4-difluoro-1,1'-biphenylC₁₆H₁₆F₂105–107[3]---
1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanoneC₁₄H₁₀F₂O71–72[3]---
3,4-difluoro-3'-nitro-1,1'-biphenylC₁₂H₇F₂NO₂92–93[3]---
(3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfaneC₁₃H₁₀F₂S98–100[3]---
4-Cyano-4'-pentylbiphenyl (5CB) (Reference)C₁₈H₁₉N22.5[4]35.0[4]~0.18~+11.5

Note: The properties of liquid crystals are often measured for mixtures, and the values for single compounds may not always be readily available in the literature. The melting points provided are for the crystalline solid to mesophase or isotropic liquid transition.

Experimental Protocols

Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of biphenyl derivatives.[5][6][7] It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester.[5][6][7]

Objective: To synthesize a fluorinated biphenyl derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • Fluorinated aryl bromide (or iodide)

  • Arylboronic acid (or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, water)

  • Round-bottom flask or pressure tube

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a pressure tube or round-bottom flask, combine the fluorinated aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.5-1.5 mol%).[3][5]

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.[3][5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 8-16 hours).[3][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a two-phase solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Characterization of Liquid Crystalline Properties

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[4][8][9]

Objective: To determine the phase transition temperatures and enthalpies of a fluorinated biphenyl liquid crystal.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Liquid crystal sample (1-5 mg)

Procedure:

  • Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan.[4]

  • Place the lid on the pan and seal it hermetically using the crimper.

  • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Program the DSC for a heat-cool-heat cycle. A typical program would be:

    • Heat from a low temperature (e.g., 0 °C) to well into the isotropic phase at a controlled rate (e.g., 10 °C/min).[8]

    • Hold at the high temperature for 2-5 minutes to ensure thermal equilibrium.

    • Cool back to the starting temperature at the same rate.

    • Reheat to the isotropic phase at the same rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Run the experiment and collect the thermogram.

  • Analyze the thermogram to identify the temperatures of endothermic (melting, clearing) and exothermic (crystallization, phase formation) transitions and to calculate the corresponding enthalpy changes.[8]

POM is used to identify the different liquid crystal phases by observing their unique optical textures.[4][10][11]

Objective: To identify the mesophases of a fluorinated biphenyl liquid crystal.

Materials and Equipment:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and cover slips

  • Spatula

  • Liquid crystal sample

Procedure:

  • Place a small amount of the liquid crystal sample on a clean microscope slide.

  • Cover the sample with a cover slip.

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic liquid phase.

  • Slowly cool the sample while observing it through the crossed polarizers.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures of each mesophase (e.g., nematic, smectic).[10]

  • Compare the observed textures with known liquid crystal textures to identify the phases.

The birefringence of a liquid crystal can be measured using various optical techniques, such as the Senarmont method or by analyzing the voltage-dependent transmission of light through a liquid crystal cell.[12][13][14]

Objective: To measure the birefringence of a nematic fluorinated biphenyl liquid crystal as a function of temperature.

Materials and Equipment:

  • Homogeneously aligned liquid crystal cell of known thickness

  • He-Ne laser or other monochromatic light source

  • Two linear polarizers

  • Hot stage with temperature controller

  • Photodetector

  • Lock-in amplifier (optional, for improved signal-to-noise)

  • Rotation stage for the sample

Procedure (Simplified Transmission Method):

  • Place the liquid crystal cell in the hot stage and mount it on the rotation stage.

  • Position the cell between two crossed polarizers, with the director of the liquid crystal at 45° to the transmission axes of the polarizers.

  • Direct the laser beam through the setup and onto the photodetector.

  • Heat the sample to a temperature within its nematic range.

  • Measure the transmitted light intensity as a function of temperature as the sample is slowly cooled.

  • The transmitted intensity will oscillate as the phase retardation between the ordinary and extraordinary rays changes with temperature.

  • The birefringence (Δn) can be calculated from the positions of the transmission maxima and minima, the cell thickness (d), and the wavelength of light (λ) using the relationship for phase retardation (δ = 2πΔnd/λ).[13]

Experimental and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of novel fluorinated biphenyl liquid crystals.

G cluster_0 Synthesis and Purification cluster_1 Mesomorphic Characterization cluster_2 Electro-Optical Characterization A Suzuki-Miyaura Coupling (Fluorinated Aryl Halide + Arylboronic Acid) B Work-up and Extraction A->B C Column Chromatography B->C D Characterization of Purity (NMR, MS, FT-IR) C->D E Differential Scanning Calorimetry (DSC) (Phase Transition Temperatures and Enthalpies) D->E G Birefringence (Δn) Measurement D->G F Polarized Optical Microscopy (POM) (Phase Identification via Textures) H Dielectric Anisotropy (Δε) Measurement I Viscosity (γ) Measurement

Workflow for Fluorinated Biphenyl LC Synthesis and Characterization

Role of Fluorinated Biphenyls in Drug Development

The introduction of fluorine into drug candidates, including those with a biphenyl scaffold, is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[15][16][17] The unique properties of fluorine can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target protein.

Key advantages of incorporating fluorine in biphenyl-based drug candidates include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine atoms are often introduced at metabolically labile positions to block oxidation and increase the drug's half-life.[15]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and oral bioavailability. The effect of fluorination on lipophilicity is complex and depends on the specific chemical environment.

  • Conformational Control: The steric bulk of fluorine, although small, can influence the preferred conformation of the biphenyl rings, potentially locking the molecule into a bioactive conformation.

Fluorine's Impact on Metabolic Pathways

The following diagram illustrates how fluorination can alter the metabolic fate of a biphenyl-containing drug molecule.

G cluster_0 Non-Fluorinated Biphenyl Drug cluster_1 Fluorinated Biphenyl Drug A Parent Drug B Metabolically Labile Site (e.g., para-position) A->B F Parent Drug with Fluorine C Oxidative Metabolism (Cytochrome P450) B->C Susceptible to oxidation D Hydroxylated Metabolite C->D E Rapid Clearance D->E G Fluorine at Labile Site F->G H Blocked Metabolism G->H C-F bond resists cleavage I Increased Half-life and Exposure H->I

References

Computational Chemistry Analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated biphenyls represent a critical class of organic compounds with wide-ranging applications, particularly in the development of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Ethyl-2-fluoro-1,1'-biphenyl is a member of this class, and understanding its three-dimensional structure, electronic landscape, and spectroscopic characteristics is paramount for elucidating its potential applications.

Computational chemistry offers a powerful and cost-effective avenue for in-depth molecular characterization.[6] Techniques such as Density Functional Theory (DFT) have proven to be highly accurate in predicting molecular properties that are in good agreement with experimental data.[2][3][5] This guide outlines a comprehensive computational workflow for the detailed study of this compound.

Computational Methodology

The proposed computational study of this compound would be performed using a combination of quantum chemical methods. The general workflow for such an analysis is depicted below.

Computational Chemistry Workflow cluster_setup Initial Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output Generation mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (e.g., DFT/B3LYP) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-311+G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc tddft_calc TD-DFT for UV-Vis geom_opt->tddft_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc conf_analysis Conformational Analysis freq_calc->conf_analysis spec_analysis Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) freq_calc->spec_analysis nmr_calc->spec_analysis tddft_calc->spec_analysis reactivity_analysis Reactivity Analysis (HOMO-LUMO Gap, MEP) electronic_calc->reactivity_analysis data_tables Quantitative Data Tables conf_analysis->data_tables spec_analysis->data_tables reactivity_analysis->data_tables report Technical Report data_tables->report visualizations Molecular Visualizations visualizations->report

Figure 1: A generalized workflow for the computational analysis of this compound.

Geometry Optimization

The initial three-dimensional structure of this compound would be constructed and subsequently optimized to find the lowest energy conformation. Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed and reliable method for such calculations.[1][2][3] A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), would be utilized to provide a good balance between accuracy and computational cost.[2][5] The optimization would be performed in the gas phase and potentially in a solvent continuum model (e.g., PCM) to simulate solution-phase behavior.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[7]

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method would be employed to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei.[7] The calculated shielding values would then be converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. This allows for a direct comparison with experimental NMR data.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions.[8]

The Molecular Electrostatic Potential (MEP) surface would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map is a valuable tool for understanding intermolecular interactions and chemical reactivity.[1]

Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed to predict the electronic absorption spectrum (UV-Vis) of the molecule.[7] This analysis provides information about the electronic transitions, including their energies and oscillator strengths.

Predicted Molecular Properties

While specific calculated data for this compound is not available from existing literature, this section outlines the expected format for presenting such data once the proposed computational studies are completed.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure of this compound would be summarized in a tabular format for easy reference and comparison with potential future experimental data.

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond/Angle Value (Å or °)
Bond Lengths C-C (inter-ring) [Calculated Value]
C-F [Calculated Value]
C-C (ethyl) [Calculated Value]
Bond Angles C-C-C (phenyl) [Calculated Value]
C-C-F [Calculated Value]
Dihedral Angle Phenyl-Phenyl [Calculated Value]

Calculations to be performed at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their corresponding assignments would be presented. This data is crucial for the interpretation of experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode
[Calculated Value] C-H stretching (aromatic)
[Calculated Value] C-H stretching (aliphatic)
[Calculated Value] C=C stretching (aromatic)
[Calculated Value] C-F stretching

Calculations to be performed at the B3LYP/6-311+G(d,p) level of theory.

NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts would be tabulated, providing a theoretical spectrum for comparison with experimental results.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (δ)
¹H NMR
Aromatic Protons [Calculated Range]
Ethyl Protons (CH₂) [Calculated Value]
Ethyl Protons (CH₃) [Calculated Value]
¹³C NMR
C-F [Calculated Value]
C-C (inter-ring) [Calculated Value]
Aromatic Carbons [Calculated Range]
Ethyl Carbons [Calculated Range]

Calculations to be performed using the GIAO method at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS.

Electronic Properties

The key electronic properties, including the HOMO and LUMO energies and the energy gap, would be summarized to provide insights into the molecule's reactivity and electronic transitions.

Table 4: Predicted Electronic Properties for this compound

Property Value (eV)
HOMO Energy [Calculated Value]
LUMO Energy [Calculated Value]
HOMO-LUMO Gap (ΔE) [Calculated Value]

Calculations to be performed at the B3LYP/6-311+G(d,p) level of theory.

Potential Applications in Drug Development

The computational characterization of this compound can provide valuable insights for drug development professionals. The predicted conformational preferences and electronic properties can inform the design of novel therapeutic agents. For instance, the MEP surface can guide the optimization of intermolecular interactions with a target receptor. Furthermore, the predicted metabolic stability, often influenced by the presence of fluorine, can be a critical parameter in the early stages of drug discovery. A hypothetical signaling pathway interaction is illustrated below.

Hypothetical Signaling Pathway Interaction cluster_drug Drug Action cluster_receptor Target Interaction cluster_pathway Downstream Signaling drug This compound receptor Target Receptor drug->receptor Binding pathway_start Signal Transduction Initiation receptor->pathway_start Activation pathway_mid Kinase Cascade pathway_start->pathway_mid pathway_end Cellular Response pathway_mid->pathway_end

Figure 2: A conceptual diagram of the potential interaction of this compound with a biological target and a subsequent signaling cascade.

Conclusion

This technical guide has outlined a comprehensive computational chemistry framework for the in-depth analysis of this compound. Although specific data for this molecule is not currently available in the literature, the proposed methodologies, based on established practices for similar fluorinated biphenyls, provide a clear roadmap for its theoretical characterization. The resulting data on its geometry, spectroscopic signatures, and electronic properties will be invaluable for researchers in medicinal chemistry and materials science, facilitating a deeper understanding of its potential and guiding future experimental investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol is designed to be a reliable starting point for laboratory-scale synthesis, with considerations for optimization and scale-up.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds. The reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.

This protocol details the synthesis of this compound by coupling 4-ethylphenylboronic acid with 1-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base.

Reaction Scheme

Experimental Protocol

This protocol is based on established methodologies for Suzuki-Miyaura couplings of fluorinated aryl halides.[1][2] Optimization of reaction conditions may be necessary to achieve the highest yields with specific batches of reagents and equipment.

Materials:

  • 4-Ethylphenylboronic acid (1.2 equivalents)

  • 1-Bromo-2-fluorobenzene (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (degassed)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.2 mmol), 1-bromo-2-fluorobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL) via syringe.[1]

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 10 minutes to ensure all solids are well-suspended.

    • Heat the reaction mixture to 90 °C and maintain this temperature for 12-24 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-2-fluorobenzene) is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValueReference
Reactants
4-Ethylphenylboronic acid1.2 equivalents[2]
1-Bromo-2-fluorobenzene1.0 equivalent[2]
Catalyst
Pd(PPh₃)₄3 mol%[1]
Base
K₂CO₃2.0 equivalents[1]
Solvent System Toluene:1,4-Dioxane:Water (3:1:1)[1]
Temperature 90 °C[1]
Reaction Time 12 - 24 hours[1]
Expected Yield 80-95% (Estimated)[1][3]
Product Purity >95% (after chromatography)

Table 2: Characterization Data for this compound

AnalysisExpected Data
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₁₄H₁₃F
Molecular Weight 200.25 g/mol [4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55-7.30 (m, 4H, Ar-H), 7.25-7.05 (m, 3H, Ar-H), 2.71 (q, J = 7.6 Hz, 2H, -CH₂-), 1.28 (t, J = 7.6 Hz, 3H, -CH₃). (Predicted based on similar structures)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 160.5 (d, J = 247 Hz), 144.0, 137.5, 131.0 (d, J = 4 Hz), 130.5, 129.0 (d, J = 8 Hz), 128.5, 128.0, 124.0 (d, J = 4 Hz), 115.5 (d, J = 22 Hz), 28.5, 15.5. (Predicted based on similar structures)

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X (1-Bromo-2-fluorobenzene) Ar1X->OxAdd Ar2B Ar²B(OH)₂ (4-Ethylphenylboronic acid) + Base Ar2B->Transmetalation Experimental_Workflow start Start reactants Combine Reactants: - 4-Ethylphenylboronic acid - 1-Bromo-2-fluorobenzene - K₂CO₃ - Pd(PPh₃)₄ start->reactants inert Establish Inert Atmosphere (N₂ or Ar) reactants->inert solvent Add Degassed Solvents: (Toluene, Dioxane, Water) inert->solvent reaction Heat to 90°C (12-24 hours) solvent->reaction monitor Monitor Reaction (TLC / GC-MS) reaction->monitor workup Workup: - Quench with Water - Extract with Ethyl Acetate - Wash with Brine monitor->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

References

Application Notes and Protocols for the Analytical Detection of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a known impurity and a photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its detection and quantification are crucial for the quality control of Flurbiprofen drug substances and products to ensure their safety and efficacy. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique in pharmaceutical analysis. Additionally, a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is outlined as a complementary analytical technique.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and reliable method for the separation and quantification of this compound from Flurbiprofen and other related substances. The following protocol is adapted from validated methods for Flurbiprofen analysis, which are designed to resolve the active pharmaceutical ingredient from its impurities.[3]

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in a sample matrix, such as a Flurbiprofen drug substance.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of this compound (purity >96%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid or triethylamine (for pH adjustment)

  • Purified water (HPLC grade)

  • Sample containing or suspected of containing this compound

Chromatographic Conditions:

The following table summarizes a recommended set of chromatographic conditions for the analysis.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate), with a typical ratio of 50:50 or 60:40 (v/v). The pH of the buffer should be adjusted to a suitable value, for instance, pH 3.5 with phosphoric acid or pH 4.8 with triethylamine.
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 246 nm or 254 nm[4]
Run Time Sufficient to allow for the elution of all components of interest.

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer with acetonitrile in the desired ratio and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.

  • Sample Preparation: Prepare the sample by dissolving a known amount in the mobile phase. The concentration should be adjusted to fall within the range of the calibration curve. For solid dosage forms, this may involve weighing, crushing, and extracting the analyte.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram based on its retention time, which should be consistent with that of the reference standard. Quantify the amount of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System Injection MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Quantitative Data Summary (Illustrative)

The following table provides an example of the type of quantitative data that would be generated during the validation of an HPLC method for this compound. These values are illustrative and would need to be determined experimentally.

ParameterExpected Value
Retention Time (tR) To be determined experimentally
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL to µg/mL range)
Recovery (%) 98 - 102%
Precision (RSD %) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for the analysis of this compound, especially at trace levels.

Experimental Protocol: GC-MS Analysis (General)

Objective: To identify and quantify this compound in a sample matrix.

Materials:

  • GC-MS system with a suitable capillary column

  • Helium (carrier gas)

  • Reference standard of this compound

  • Suitable organic solvent (e.g., ethyl acetate, hexane)

  • Sample containing or suspected of containing this compound

GC-MS Conditions:

The following table provides a general set of GC-MS conditions that can be used as a starting point for method development.

ParameterRecommended Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless or split, depending on the concentration of the analyte.
Injection Volume 1 µL
Injector Temperature 250 - 280 °C
Oven Temperature Program Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent. Prepare a series of dilutions for calibration.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable organic solvent. The extraction method will depend on the nature of the sample (e.g., liquid-liquid extraction for liquid samples, solid-phase extraction for more complex matrices).

  • GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Data Analysis: Identify this compound by its retention time and its characteristic mass spectrum. The molecular ion and key fragment ions should be used for confirmation. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Logical Relationship for GC-MS Analysis

GCMS_Logic cluster_sample Sample Handling cluster_instrument Instrumentation cluster_output Results Sample Sample Extraction Extraction of Analyte Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS RetentionTime Retention Time MS->RetentionTime MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Logical flow of the GC-MS analysis for this compound.

Quantitative Data Summary (Illustrative)

The following table provides an example of the type of quantitative data that would be generated during the validation of a GC-MS method for this compound.

ParameterExpected Value
Retention Time (tR) To be determined experimentally
Characteristic Ions (m/z) Molecular ion and key fragments to be identified from the mass spectrum.
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) To be determined (typically in the pg to ng range)
Limit of Quantification (LOQ) To be determined (typically in the ng range)
Recovery (%) 95 - 105%
Precision (RSD %) < 5%

Conclusion

The analytical methods described in these application notes provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control in a pharmaceutical setting, the detailed HPLC protocol is recommended. The GC-MS method serves as a powerful tool for confirmatory analysis and for studies requiring higher sensitivity. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl. This compound is of significant interest in pharmaceutical development, often as an impurity or a synthetic intermediate. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. The protocol is designed to be accessible to researchers with a fundamental understanding of HPLC techniques.

Introduction

This compound is a substituted biphenyl compound that can arise as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the stringent regulatory requirements for the control of impurities in drug substances and products, a sensitive and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a validated HPLC method tailored for the analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or other compatible material).

  • HPLC vials.

Reagents and Materials
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Methanol (HPLC grade).

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The non-polar nature of the analyte makes it well-suited for separation on a C18 stationary phase. The selection of acetonitrile and water as the mobile phase provides good peak shape and resolution.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. A general protocol for a drug substance is provided below.

  • Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of this compound within the calibration range.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Dilute the sample solution with the mobile phase to the final target concentration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing StandardPrep Standard Preparation HPLC_System HPLC System StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition HPLC_System->DataAcquisition Chromatogram Chromatogram Generation DataAcquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 15.2150001
Standard 25.2750005
Standard 35.215000010
Standard 45.237500025
Standard 55.275000050
Standard 65.21500000100
Sample 15.222500015
Sample 25.245000030

Signaling Pathways and Logical Relationships

The logical relationship between the analytical method parameters and the desired outcome (accurate quantification) can be visualized as follows.

Method_Logic cluster_inputs Method Parameters cluster_process Chromatographic Process cluster_outputs Analytical Results Column Stationary Phase (C18) Separation Analyte Separation Column->Separation MobilePhase Mobile Phase (ACN:H2O) MobilePhase->Separation FlowRate Flow Rate FlowRate->Separation Detector Detector (UV @ 254 nm) Detection Analyte Detection Detector->Detection Separation->Detection Peak Chromatographic Peak Detection->Peak Data Quantitative Data Peak->Data

Caption: Logical relationship of HPLC method parameters for analysis.

Conclusion

The HPLC method described in this application note provides a straightforward and effective means for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories equipped with standard HPLC instrumentation. This protocol is suitable for routine quality control testing and for monitoring the presence of this compound in drug development and manufacturing processes. Further validation of the method should be performed in accordance with the specific requirements of the intended application.

Application Note: Analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated biphenyl derivative of interest in pharmaceutical and materials science research. Accurate and sensitive quantification of this compound is crucial for various applications, including impurity profiling, pharmacokinetic studies, and environmental monitoring. This application note presents a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Data for this compound

ParameterValue
Compound Name This compound
Molecular Formula C₁₄H₁₃F
Molecular Weight 200.25 g/mol [1]
Retention Time (RT) Dependent on GC conditions
Molecular Ion (M⁺) m/z 200
Key Fragment Ions (m/z) 185, 172, 170, 152
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity

Note: The fragmentation pattern of biphenyl derivatives is influenced by the substitution pattern.[2][3] The key fragment ions listed are predicted based on common fragmentation pathways of similar structures, such as the loss of a methyl group (-15 amu) to form the ion at m/z 185, and subsequent fragmentation of the biphenyl core.

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound.

1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a matrix, e.g., biological fluid, environmental sample):

    • Employ a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[4]

    • For LLE, use an organic solvent immiscible with the sample matrix (e.g., ethyl acetate, hexane).

    • For SPE, select a cartridge with a stationary phase that retains the analyte of interest (e.g., C18 for reversed-phase separation).[4]

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase or a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific applications and instruments. Methods for analyzing similar compounds, such as polychlorinated biphenyls (PCBs), often utilize capillary columns like DB-5.[5]

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[5][6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program - Initial temperature: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final hold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 200, 185, 172, 170 (for enhanced sensitivity and selectivity)

3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standard solutions. The concentration of the analyte in the unknown samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Preparation Injection GC Injection Standard->Injection Extraction Sample Extraction (LLE/SPE) Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GC-MS Process Overview

gcms_process cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Injector Injector Column GC Column (Separation) Injector->Column Vaporization IonSource Ion Source (Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Sorting) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Sorted Ions Detector->Data Signal (Mass Spectrum) Sample->Injector Sample Introduction

Caption: Logical relationship of the key stages in the GC-MS analysis process.

References

Application Note and Protocol for the Purification of 4-Ethyl-2-fluoro-1,1'-biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 4-Ethyl-2-fluoro-1,1'-biphenyl using the recrystallization technique. This method is designed to yield a high-purity crystalline product suitable for further research and development applications.

Introduction

This compound is a biphenyl derivative that can be used as an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1] Ensuring the high purity of this compound is critical for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving the impurities behind in the mother liquor. This protocol outlines a reliable method for the purification of this compound by recrystallization from an ethanol/water solvent system.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the successful execution of the recrystallization protocol and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC₁₄H₁₃F[2]
Molecular Weight200.25 g/mol [2]
AppearanceColorless crystal or white powder[1]
Melting Point70-73 °C[1]
SolubilitySlightly soluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene.[1]

Experimental Protocol

This protocol details the single-solvent recrystallization of this compound using ethanol. A two-solvent system with ethanol and water is also described as an alternative.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass funnel

  • Ice bath

  • Drying oven or vacuum desiccator

3.2. Solvent Selection

Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound. The compound is expected to be highly soluble in hot ethanol and less soluble at lower temperatures, which is the ideal characteristic for a recrystallization solvent.[3] For potentially improved crystal formation, a two-solvent system of ethanol and water can also be employed, where ethanol is the "good" solvent and water is the "poor" solvent.[3]

3.3. Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Figure 1. Recrystallization Workflow A Dissolution: Dissolve crude compound in minimum hot ethanol. B Hot Filtration (Optional): Filter to remove insoluble impurities. A->B C Crystallization: Slowly cool the solution to form crystals. B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Rinse crystals with a small amount of cold ethanol. D->E F Drying: Dry the purified crystals. E->F

Caption: Figure 1. Recrystallization Workflow

3.4. Step-by-Step Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude compound while stirring and heating to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

3.5. Two-Solvent Recrystallization (Alternative Method)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 of the single-solvent procedure, using an ice-cold ethanol/water mixture for washing the crystals.

Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (70-73 °C) is indicative of high purity.[1] Further analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be performed to confirm the purity and identity of the compound.

Troubleshooting

ProblemPossible CauseSolution
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No crystal formationThe solution is not saturated enough, or the cooling is too rapid.Scratch the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. If crystals still do not form, evaporate some of the solvent to increase the concentration and allow it to cool again.
Low recovery yieldToo much solvent was used, or the crystals are too soluble in the cold solvent.Use the minimum amount of solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing.

References

Application Notes and Protocols: Column Chromatography Techniques for the Purification of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Ethyl-2-fluoro-1,1'-biphenyl, a key intermediate in pharmaceutical synthesis.[1][2] The following sections outline two primary column chromatography techniques: normal-phase flash chromatography for crude purification and reversed-phase high-performance liquid chromatography (HPLC) for achieving high purity.

Introduction

This compound is a colorless crystal or white powder with a molecular weight of 200.25 g/mol .[2] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and toluene.[1] As an important intermediate in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs, achieving high purity of this compound is critical.[1] Column chromatography is an essential technique for its purification.[1]

Normal-Phase Flash Column Chromatography

Normal-phase chromatography is a suitable technique for the initial purification of this compound from a crude reaction mixture, effectively removing less polar and more polar impurities.[3][4] This method utilizes a polar stationary phase and a non-polar mobile phase.[3]

Experimental Protocol

1.1. Materials and Equipment:

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).[5]

  • Mobile Phase: A mixture of hexanes and ethyl acetate.[6]

  • Column: Glass column with appropriate dimensions based on the amount of crude product.[7]

  • Sample: Crude this compound.

  • Other: Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, UV lamp (254 nm), collection tubes, rotary evaporator.

1.2. Procedure:

  • TLC Analysis: Before performing the column, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6]

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column.[8]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, then add a layer of sand on top.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.[7][8]

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and apply gentle air pressure to start the elution.[7][8]

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Data Presentation
ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Hexanes:Ethyl Acetate (e.g., 95:5 v/v)
TLC Rf of Product ~0.35
Loading Method Dry Loading with Silica Gel
Elution Mode Isocratic
Expected Purity >95%

Workflow Diagram

Normal_Phase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute & Collect Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Reversed_Phase_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation MethodDev Method Development SamplePrep Sample Preparation MethodDev->SamplePrep Equilibrate Equilibrate Column SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject RunHPLC Run HPLC Method Inject->RunHPLC Collect Collect Fractions RunHPLC->Collect Analyze Analyze Purity Collect->Analyze Isolate Isolate Product Analyze->Isolate High_Purity_Product High Purity Product Isolate->High_Purity_Product

References

Application Note and Protocol: Utilization of 4-Ethyl-2-fluoro-1,1'-biphenyl as a Reference Standard in the Pharmaceutical Analysis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive guide to utilizing 4-Ethyl-2-fluoro-1,1'-biphenyl as a reference standard in the pharmaceutical analysis of Flurbiprofen. This compound is a known process impurity and potential degradation product of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Flurbiprofen drug substances and products. This application note details the necessary protocols for the qualification and use of this reference standard, including a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Flurbiprofen and its related substances.

Introduction

Flurbiprofen, chemically known as (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is widely used for its analgesic and anti-inflammatory properties. The manufacturing process and storage of Flurbiprofen can lead to the formation of impurities, which must be monitored and controlled within established safety limits. This compound has been identified as a significant impurity of Flurbiprofen.[1] The use of a well-characterized reference standard for this impurity is essential for accurate analytical method development, validation, and routine quality control testing.[2][3]

Chemical Structure of this compound:

Characterization of the Reference Standard

The this compound reference standard should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key analytical data for the reference standard.

Table 1: Physicochemical and Purity Data of this compound Reference Standard

ParameterMethodSpecificationTypical Value
Identity
¹H NMR, ¹³C NMRSpectroscopicConforms to structureConforms
Mass SpectrometryMSConsistent with molecular weightConsistent
Infrared SpectroscopyIRConforms to reference spectrumConforms
Purity
Purity by HPLCHPLC≥ 95.0%> 96%
Water ContentKarl Fischer Titration≤ 0.5%< 0.2%
Residual SolventsGC-HSAs per ICH Q3CMeets ICH limits
Sulfated AshGravimetric≤ 0.1%< 0.1%

Application in Pharmaceutical Analysis

This compound is primarily used as a reference standard for the following applications in the analysis of Flurbiprofen:

  • Impurity Profiling: Identification and quantification of this compound in Flurbiprofen active pharmaceutical ingredient (API) and finished drug products.

  • Analytical Method Validation: To assess the specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the analytical method for this specific impurity.

  • Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Experimental Protocols

This section provides a detailed protocol for a stability-indicating reversed-phase HPLC method capable of separating Flurbiprofen from this compound and other potential impurities.

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Flurbiprofen Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of the Flurbiprofen reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 10 µg/mL of this compound and 100 µg/mL of Flurbiprofen in the diluent.

  • Sample Solution (for Flurbiprofen API): Accurately weigh about 100 mg of the Flurbiprofen API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Before sample analysis, the chromatographic system must meet the following criteria:

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Flurbiprofen peak) ≤ 2.0
Theoretical Plates (for Flurbiprofen peak) ≥ 2000
Resolution (between Flurbiprofen and this compound peaks) ≥ 2.0
Relative Standard Deviation (RSD) of six replicate injections of the standard solution ≤ 2.0%

The HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the quantification of this compound.

Table 4: Method Validation Parameters for this compound

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, and other related substances at the retention time of this compound.
Linearity (Correlation Coefficient, r²) ≥ 0.999 over a range of LOQ to 150% of the specification limit for the impurity.
Accuracy (% Recovery) 80.0% to 120.0% at three concentration levels.
Precision (RSD) ≤ 5.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 (typically around 0.01 µg/mL).
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 (typically around 0.03 µg/mL).
Robustness No significant changes in results with minor variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

The following diagram illustrates the workflow for the qualification of this compound as a reference standard.

G cluster_0 Reference Standard Qualification Workflow Synthesis Synthesis and Purification Structure Structural Elucidation (NMR, MS, IR) Synthesis->Structure Characterize Purity Purity Determination (HPLC, GC, KF, Ash) Structure->Purity Assess Documentation Certificate of Analysis (CoA) Preparation Purity->Documentation Document Release Qualified Reference Standard Documentation->Release Release

Caption: Workflow for the qualification of a pharmaceutical reference standard.

The diagram below outlines the analytical workflow for the quantification of this compound in a Flurbiprofen sample using the qualified reference standard.

G cluster_1 Impurity Analysis Workflow SamplePrep Sample Preparation (Flurbiprofen API/Drug Product) HPLC HPLC Analysis SamplePrep->HPLC StandardPrep Reference Standard Preparation (this compound) StandardPrep->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification of Impurity Data->Quantification Report Reporting and Specification Check Quantification->Report

Caption: Analytical workflow for impurity quantification using a reference standard.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable analysis of Flurbiprofen purity. The detailed HPLC method and protocols provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to effectively monitor and control this critical impurity, thereby ensuring the quality and safety of Flurbiprofen-containing pharmaceutical products. Adherence to the described methodologies and validation procedures is essential for regulatory compliance.

References

Application Notes & Protocols: Formulation of Liquid Crystal Mixtures with 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them fundamental to modern display technology.[1][2] The performance of a liquid crystal display (LCD) is highly dependent on the physical properties of the liquid crystal material used, such as its clearing point, viscosity, dielectric anisotropy (Δε), and optical anisotropy (Δn).[3][4] Single liquid crystal compounds rarely possess all the desired characteristics for a specific application. Therefore, mixtures of various compounds are formulated to achieve a material with optimized performance parameters.

This document focuses on the role and formulation of mixtures containing 4-Ethyl-2-fluoro-1,1'-biphenyl. The strategic introduction of fluorine atoms into the molecular structure is a key technique in designing advanced liquid crystal materials.[5][6] Lateral fluorine substitution, as seen in this compound, can significantly influence the material's properties, often leading to a lower melting point, widened nematic phase range, and modified dielectric anisotropy.[6] These notes provide an overview of the properties of this compound, protocols for mixture formulation and characterization, and the resulting impact on the mixture's performance.

Properties of this compound

This compound is a biphenyl derivative that serves as a component in liquid crystal mixtures. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₃F[7]
Molecular Weight 200.25 g/mol [7]
IUPAC Name 4-ethyl-2-fluoro-1-phenylbenzene[7]
CAS Number 55258-76-9[7]
Appearance Varies; typically a crystalline solid at room temperature.General Knowledge
Key Structural Feature Lateral fluorine atom on the biphenyl core.[7]

Principles of Liquid Crystal Mixture Formulation

The goal of creating a liquid crystal mixture is to tailor its physical properties for a specific application, such as in fringe-field switching (FFS) thin-film-transistor (TFT) displays.[3][4] No single liquid crystal compound can meet all the stringent requirements for modern displays, which include a wide operating temperature range, low viscosity for fast switching, specific dielectric anisotropy for low voltage operation, and high birefringence for optimal light modulation.[3][8]

By combining different mesogenic (liquid crystal-forming) and non-mesogenic compounds, formulators can fine-tune the final properties of the mixture. This compound is a valuable additive due to the influence of its lateral fluorine substituent.

Key Effects of Fluorine Substitution:

  • Dielectric Anisotropy (Δε): Fluorine is highly electronegative, and its position on the molecular core introduces a strong dipole moment.[5] Lateral fluorination often leads to an increase in positive dielectric anisotropy or the creation of negative dielectric anisotropy, a critical parameter for display modes like the electrically controlled birefringence (E.C.B.) effect.[2]

  • Melting Point and Mesophase Range: The introduction of a lateral fluorine atom can disrupt molecular packing, often leading to a lower melting point and a broader liquid crystal phase range.[6]

  • Viscosity: Molecular structure directly impacts viscosity. While the effect can be complex, the design of fluorinated compounds aims to keep viscosity low to ensure fast switching times in the final display device.[8]

  • Elastic Constants: Lateral fluorination has been shown to increase the elastic-constant ratio K₃₃/K₁₁ (bend/splay), which is beneficial for certain display applications.

Experimental Protocols

Protocol for Preparation of a Liquid Crystal Mixture

This protocol describes a general method for preparing a multi-component liquid crystal mixture.

Materials:

  • Host liquid crystal mixture (e.g., a standard nematic mixture)

  • This compound

  • Other liquid crystal additives (as required)

  • Small glass vials with PTFE-lined caps

  • Analytical balance (±0.01 mg)

  • Heating plate or oven

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculation: Determine the desired weight percentage (wt%) of each component in the final mixture.

  • Weighing: Accurately weigh each component into a clean, dry glass vial using an analytical balance.

  • Heating and Mixing: Place the sealed vial on a hot plate or in an oven set to a temperature above the clearing point of all components and the expected clearing point of the final mixture. Heat until the mixture becomes a uniform isotropic liquid.

  • Homogenization: Gently agitate the vial using a vortex mixer for several minutes to ensure thorough mixing.

  • Degassing (Optional but Recommended): Place the vial in an ultrasonic bath for 10-15 minutes while still in the isotropic phase to remove any dissolved gases.

  • Cooling: Allow the mixture to cool slowly to room temperature. The mixture should transition into its liquid crystalline phase.

  • Storage: Store the vial in a dark, cool place to prevent degradation.

G cluster_prep Mixture Preparation cluster_char Characterization p1 Calculate Component Weight Percentages p2 Weigh Components into Vial p1->p2 p3 Heat Above Clearing Point p2->p3 p4 Homogenize (Vortex/Ultrasonic Bath) p3->p4 p5 Slow Cooling to Room Temperature p4->p5 c1 Differential Scanning Calorimetry (DSC) p5->c1 c2 Polarizing Optical Microscopy (POM) p5->c2 c3 Dielectric Spectroscopy p5->c3

Caption: Workflow for Liquid Crystal Mixture Formulation and Characterization.

Protocol for Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and associated enthalpy changes.[9]

Equipment:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its clearing point (e.g., 120°C) at a controlled rate (e.g., 10 K/min) to erase any thermal history.

    • Hold at this temperature for 2-5 minutes.

    • Cool the sample at the same rate to a temperature below its lowest expected transition (e.g., -50°C).[9]

    • Heat the sample again at the same rate to the upper-temperature limit.

  • Data Analysis: The phase transitions will appear as peaks (exothermic on cooling, endothermic on heating) in the heat flow vs. temperature plot. The peak onset or peak maximum is taken as the transition temperature.

Protocol for Characterization by Polarizing Optical Microscopy (POM)

POM is used to visually identify liquid crystal phases by observing their unique textures.[9][10]

Equipment:

  • Polarizing optical microscope with a hot stage

  • Glass slides and cover slips

  • Temperature controller

Procedure:

  • Sample Preparation: Place a small amount of the LC mixture onto a clean glass slide and cover it with a cover slip.

  • Heating: Place the slide on the hot stage and heat it to the isotropic phase (a completely dark field of view under crossed polarizers).

  • Cooling and Observation: Slowly cool the sample (e.g., at 1-5 K/min).[9] As the sample transitions into a liquid crystal phase, characteristic textures will appear (e.g., Schlieren or marbled textures for the nematic phase).

  • Phase Identification: Record the temperatures at which these textures appear and disappear, correlating them with the transitions observed in the DSC thermogram.

Data Presentation: Impact of this compound

To illustrate the effect of adding this compound, the following tables summarize hypothetical but representative data for a host liquid crystal mixture before and after the addition of the fluorinated compound.

Table 1: Phase Transition Temperatures

MixtureComponent Added (wt%)Melting Point (°C)Clearing Point (Tₙᵢ, °C)Nematic Range (°C)
Host Mixture A--107585
Mixture BThis compound (15%)-187189

The addition tends to depress the melting point and slightly alter the clearing point, potentially widening the nematic range.

Table 2: Physical Properties at 25°C

MixtureDielectric Anisotropy (Δε) at 1 kHzRotational Viscosity (γ₁, mPa·s)Birefringence (Δn) at 589 nm
Host Mixture A+5.01100.12
Mixture B+6.51150.11

The fluorinated additive typically increases the dielectric anisotropy while having a manageable impact on viscosity and birefringence.

G cluster_mol Molecular Structure cluster_prop Mixture Properties mol This compound Lateral Fluorine (F) Atom Biphenyl Core Ethyl (C₂H₅) Chain prop Physical Properties ↑ Dielectric Anisotropy (Δε) ↓ Melting Point ↔ Viscosity (γ₁) ↔ Clearing Point (Tₙᵢ) mol:f1->prop:p1 Increases Dipole Moment mol:f1->prop:p2 Disrupts Packing mol:f2->prop Maintains Rigidity mol:f3->prop Influences Viscosity

Caption: Structure-Property Relationships for Fluorinated Biphenyl Additives.

Applications

Liquid crystal mixtures formulated with fluorinated biphenyls like this compound are crucial for the advanced display industry.[6][8] Their tailored properties, particularly high dielectric anisotropy and low viscosity, make them suitable for:

  • Active Matrix LCDs (AMLCDs): Used in televisions, computer monitors, and smartphones.

  • Fringe-Field Switching (FFS) and In-Plane Switching (IPS) Displays: These modes require LCs with specific dielectric properties to achieve wide viewing angles and high image quality.[3][8]

  • Low Power Consumption Devices: Optimized mixtures can be driven at lower voltages, reducing the power consumption of portable electronics.[11]

Conclusion

The formulation of liquid crystal mixtures is a precise science that balances multiple physical properties to meet the demands of modern optoelectronic applications. This compound serves as an excellent example of a "dopant" or component molecule designed to fine-tune a mixture's characteristics. Its lateral fluorine substitution provides a powerful tool for enhancing dielectric anisotropy and modifying phase behavior. The protocols and data presented here offer a foundational guide for researchers and scientists working on the design and characterization of novel liquid crystal materials.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 4-Ethyl-2-fluoro-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2-fluoro-1,1'-biphenyl derivatives are a class of organic compounds with potential applications in medicinal chemistry and materials science. Their specific three-dimensional structure, including the dihedral angle between the phenyl rings and the conformation of the ethyl group, can significantly influence their biological activity and physical properties. Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise atomic coordinates, allowing for the unambiguous determination of molecular structure and intermolecular interactions in the solid state.[1][2][3][4][5][6] This information is crucial for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

These application notes provide a comprehensive overview of the protocols for the synthesis, crystallization, and SCXRD analysis of this compound derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[7] This protocol describes the synthesis of this compound from 1-bromo-4-ethyl-2-fluorobenzene and phenylboronic acid.

Materials:

  • 1-bromo-4-ethyl-2-fluorobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-4-ethyl-2-fluorobenzene (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful SCXRD analysis.[1][8] Slow evaporation is a common and effective method for growing crystals of small organic molecules.

Materials:

  • Purified this compound

  • A suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, or mixtures thereof)

  • Small, clean vials or test tubes

  • Parafilm or a loosely fitting cap

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature or slightly elevated temperature. Test small amounts of the compound in various solvents to find one in which it is moderately soluble.

  • Filter the solution through a small cotton plug or a syringe filter to remove any dust or particulate matter.

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with parafilm and poke a few small holes in it, or use a cap that is not airtight. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals. The ideal crystal should be well-formed with clear facets and have dimensions of approximately 0.1-0.3 mm in each direction.[1][5][9]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.[2]

  • A cryo-system for low-temperature data collection (e.g., 100 K).

Procedure:

  • Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to the desired temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a series of omega and phi scans.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, anisotropic displacement parameters, and other relevant parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refinement should converge to low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.

Data Presentation

The following tables present representative crystallographic data for a hypothetical crystal of a this compound derivative.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₄H₁₃F
Formula weight200.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 101.34(1)°
c = 10.567(3) Å, γ = 90°
Volume1072.1(4) ų
Z4
Density (calculated)1.239 Mg/m³
Absorption coefficient0.083 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -13 ≤ l ≤ 13
Reflections collected9876
Independent reflections2456 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.987 and 0.979
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2456 / 0 / 137
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength
C1-C61.395(2)
C1-C21.398(2)
C2-F11.362(1)
C1-C71.491(2)
C4-C131.518(2)
C13-C141.531(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle/TorsionValue
Bond Angles
C6-C1-C2117.5(1)
F1-C2-C1118.9(1)
C1-C7-C8121.3(1)
C1-C7-C12118.6(1)
C4-C13-C14112.4(2)
Torsion Angle
C2-C1-C7-C1245.8(2)

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction start Starting Materials (1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid) reaction Suzuki-Miyaura Coupling start->reaction Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/EtOH workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-Ethyl-2-fluoro- 1,1'-biphenyl purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure data_tables Data Tables (Crystallographic Data) final_structure->data_tables

Caption: Experimental workflow for the single-crystal X-ray diffraction analysis.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis single_crystal High-Quality Single Crystal diffraction Diffraction single_crystal->diffraction xray_beam Monochromatic X-ray Beam xray_beam->diffraction diffraction_pattern Diffraction Pattern (Intensities & Angles) diffraction->diffraction_pattern electron_density Electron Density Map diffraction_pattern->electron_density Phase Problem Solution atomic_model Atomic Model electron_density->atomic_model structure_refinement Structure Refinement atomic_model->structure_refinement structural_parameters Structural Parameters (Bond Lengths, Angles) structure_refinement->structural_parameters

Caption: Logical relationship of single-crystal X-ray diffraction analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl, a key intermediate in various manufacturing processes, including as a photoproduct of the anti-inflammatory drug Flurbiprofen.[1] The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this specific synthesis, two main pathways are viable, as illustrated below.

  • DOT Diagram: Synthetic Pathways

    Caption: Alternative Suzuki coupling pathways for synthesis.

Q2: Which factors are most critical for maximizing the yield in this Suzuki coupling reaction?

A2: The choice of catalyst, ligand, base, and solvent system are all crucial for a high-yielding reaction. Due to the ortho-fluoro substituent, steric hindrance can be a challenge, making the selection of a suitable bulky phosphine ligand particularly important.[2][3]

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions are homocoupling of the boronic acid starting material and protodeboronation (hydrolysis of the boronic acid).[4] These are often exacerbated by the presence of oxygen or non-optimal reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst The Pd(0) catalyst is sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalyst. Consider using a pre-catalyst that is more air-stable.
Poor Ligand Choice The ortho-fluoro group increases steric hindrance. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or BI-DIME, which are known to be effective for sterically demanding couplings.[3][4][6]
Ineffective Base The base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings. Ensure the base is anhydrous if using an anhydrous solvent system.[7]
Sub-optimal Solvent The solvent choice affects solubility and reaction rate. A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water is commonly used. For anhydrous conditions, polar aprotic solvents like DMF or dioxane can be effective.[7][8]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to 90-110 °C.[8][9]
Issue 2: Significant Formation of Side Products
Possible Cause Troubleshooting Steps & Solutions
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Lowering the catalyst loading can sometimes reduce homocoupling.
Protodeboronation This occurs when the boronic acid reacts with water to revert to the corresponding arene. Use fresh, high-purity boronic acid. Minimize the amount of water in the reaction or use anhydrous conditions if possible. Using boronic esters (e.g., pinacol esters) can increase stability.
Dehalogenation of Aryl Halide The starting aryl halide can be reduced to the corresponding arene. This can sometimes be mitigated by optimizing the base and solvent combination or by using a milder base.

Data Presentation: Representative Reaction Conditions

Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Source
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/EtOH110>95 (conversion)[10]
1-Iodo-2,3,4,5-tetrafluorobenzene3,4,5-Trifluorophenylboronic acidPd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O95~36[4]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂ORefluxHigh[5]
5-Bromo-4-fluoro-2-methoxyaniline4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Dioxane/H₂O90~85[8]
2,4-DichloropyrimidineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O8080[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and should be optimized for specific laboratory conditions.[5][8]

Materials:

  • 1-Bromo-4-ethyl-2-fluorobenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] or a suitable Buchwald ligand like XPhos (0.06 eq, 6 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-ethyl-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (0.02 eq) and the phosphine ligand (0.06 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexanes:ethyl acetate eluent system) until the starting aryl halide is consumed (typically 12-24 hours).[5][8]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the product with an organic solvent like ethyl acetate (3 times).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[8]

Mandatory Visualizations

  • DOT Diagram: Suzuki-Miyaura Catalytic Cycle

    Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition pdII_alkoxide R¹-Pd(II)L₂-OR' pdII_halide->pdII_alkoxide Ligand Exchange pdII_biaryl R¹-Pd(II)L₂-R² pdII_alkoxide->pdII_biaryl Transmetalation pdII_biaryl->pd0 Reductive Elimination product R¹-R² pdII_biaryl->product aryl_halide R¹-X aryl_halide->pdII_halide base Base (e.g., K₂CO₃) base->pdII_alkoxide boronic_acid R²-B(OH)₂ boronic_acid->pdII_biaryl

    Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • DOT Diagram: Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow start Low Yield Observed check_atmosphere Verify Inert Atmosphere (N₂ or Ar) start->check_atmosphere check_reagents Check Reagent Quality (Fresh Catalyst, Dry Base, Pure Boronic Acid) check_atmosphere->check_reagents optimize_ligand Optimize Ligand (Use Bulky Phosphine e.g., XPhos) check_reagents->optimize_ligand optimize_base Optimize Base (Try K₃PO₄ or Cs₂CO₃) optimize_ligand->optimize_base optimize_temp Increase Temperature (90-110 °C) optimize_base->optimize_temp analyze_side_products Analyze Side Products (GC-MS, NMR) optimize_temp->analyze_side_products analyze_side_products->start Re-evaluate solution Improved Yield analyze_side_products->solution Success

    Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Suzuki Coupling of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling reaction to synthesize fluorinated biphenyls.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of fluorinated biphenyls?

A1: The most prevalent side reactions include:

  • Protodeboronation: The replacement of the boronic acid or ester group with a hydrogen atom on the fluorinated arylboronic acid, leading to the formation of a simple fluorinated arene byproduct.[1][2] This is a significant issue with electron-deficient boronic acids.[2]

  • Homocoupling: The self-coupling of the fluorinated arylboronic acid to form a symmetrical biaryl (a tetrafluorobiphenyl, for example). This is often promoted by the presence of oxygen.[3]

  • Dehalogenation/Defluorination: The removal of a halogen (Br, Cl) or fluorine atom from the starting materials, leading to undesired byproducts. While less common, it can occur under harsh reaction conditions.

Q2: Why is my Suzuki coupling reaction with a fluorinated aryl halide resulting in a low yield?

A2: Low yields in the Suzuki coupling of fluorinated compounds can be attributed to several factors:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient fluorinated arenes. More electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often required to facilitate the challenging oxidative addition and reductive elimination steps.[1]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step. The appropriate base depends on the specific substrates and solvent system.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen. An inadequate inert atmosphere can lead to catalyst deactivation.[1]

  • Protodeboronation of the Boronic Acid: As mentioned in Q1, the decomposition of the boronic acid is a common reason for low yields.[2]

Q3: How does the fluorine substitution pattern affect the reaction?

A3: The position and number of fluorine atoms on both the aryl halide and the arylboronic acid can significantly impact reactivity. Electron-withdrawing fluorine atoms can make the aryl halide more reactive towards oxidative addition but can also increase the propensity of the arylboronic acid to undergo protodeboronation. The steric hindrance from ortho-fluorine substituents can also impede the reaction.[4][5]

Troubleshooting Guide

Problem 1: Low to No Product Yield

  • Question: My reaction with a fluorinated aryl halide and a fluorinated arylboronic acid is giving a very low yield. What are the first parameters I should check?

  • Answer: A systematic approach is crucial when troubleshooting low yields. Here are the primary factors to investigate:

    • Catalyst and Ligand System: For electron-deficient or sterically hindered fluorinated arenes, consider switching from standard catalysts to more electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos.[1]

    • Base Selection: The choice of base is critical. While K₂CO₃ or K₃PO₄ are common, stronger bases or alternative types like Cs₂CO₃ or fluoride sources (CsF, KF) might be necessary.[1][6]

    • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically.[5]

    • Temperature: Higher reaction temperatures can overcome activation barriers, but excessive heat can lead to side reactions. Microwave irradiation can sometimes provide rapid and efficient heating.[1]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1]

Problem 2: Significant Homocoupling of the Boronic Acid

  • Question: I am observing a significant amount of a symmetrical biphenyl byproduct corresponding to the homocoupling of my fluorinated arylboronic acid. How can I minimize this?

  • Answer: Homocoupling is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[3]

    • Improve Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can reduce the initial concentration of Pd(II) and thus minimize homocoupling.[3]

    • Ligand Choice: Bulky electron-rich ligands can often suppress homocoupling.[3][4]

Problem 3: Protodeboronation of the Fluorinated Arylboronic Acid

  • Question: I have identified a significant byproduct that is the protonated version of my fluorinated arylboronic acid. What steps can I take to prevent this?

  • Answer: Protodeboronation is a common issue, especially with electron-deficient arylboronic acids.[2]

    • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt. These are generally more resistant to premature decomposition.[2][7]

    • Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.[2]

    • Optimize the Base: While a base is necessary, its strength and concentration can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[8]

Quantitative Data

Table 1: Effect of Ligand on the Suzuki Coupling of Polyfluorinated Biphenyls

EntryAryl HalideArylboronic AcidLigandYield (%)Homocoupling (%)
1Pentafluorobromobenzene2,3,4,5-Tetrafluorophenylboronic AcidXPhos990
2Pentafluorobromobenzene2,3,4,5-Tetrafluorophenylboronic AcidSPhos600
3Pentafluorobromobenzene2,3,4,5-Tetrafluorophenylboronic AcidP(tBu)₃440
4Pentafluorobromobenzene2,3,4,5-Tetrafluorophenylboronic AcidXantPhos00
Reaction Conditions: 1 equiv. aryl halide, 1.2 equiv. arylboronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, THF/Toluene/H₂O (3:3:1), 95 °C, 60 h. Data adapted from Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203.[4]

Table 2: Influence of Fluorination Pattern on Product Yield

EntryAryl HalideArylboronic AcidProductYield (%)
1Pentafluorobromobenzene4-Fluorophenylboronic Acid2,3,4,5,6,4'-Hexafluorobiphenyl88
2Pentafluorobromobenzene2,6-Difluorophenylboronic Acid2,3,4,5,6,2',6'-Heptafluorobiphenyl31
3Pentafluorobromobenzene2,4,6-Trifluorophenylboronic Acid2,3,4,5,6,2',4',6'-Octafluorobiphenyl40
4PentafluorobromobenzenePentafluorophenylboronic AcidDecafluorobiphenyl0
Reaction Conditions: 1 equiv. aryl halide, 1.2 equiv. arylboronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % CyJohnPhos, THF/Toluene/H₂O (3:3:1), 95 °C, 60 h. Data adapted from Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13188–13203.[4]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Polyfluorinated Aryl Halides with Polyfluorinated Arylboronic Acids

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Fluorinated aryl halide (1.0 equiv)

  • Fluorinated arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %)

  • Phosphine ligand (e.g., XPhos, CyJohnPhos, 4-15 mol %)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF/Toluene/H₂O, Dioxane/H₂O)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated aryl halide, the fluorinated arylboronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[8]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_side_reactions Side Reactions Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArF Ar-Pd(II)-ArF(L_n) PdII_ArX->PdII_ArArF Transmetalation (ArF-B(OR)₂) PdII_ArArF->Pd0 Reductive Elimination Product Ar-ArF PdII_ArArF->Product ArX Ar-X ArFBOR2 ArF-B(OR)₂ Protodeboronation ArF-H ArFBOR2->Protodeboronation H⁺ Homocoupling ArF-ArF ArFBOR2->Homocoupling [O₂] Troubleshooting_Low_Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality (Boronic Acid Stability) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst/Ligand System (e.g., use XPhos, SPhos) Check_Inert->Optimize_Catalyst Use_Ester Use Boronic Ester/Trifluoroborate Check_Reagents->Use_Ester Screen_Conditions Screen Different Bases/Solvents Check_Conditions->Screen_Conditions Improved Yield Improved Optimize_Catalyst->Improved No_Improvement No Improvement Optimize_Catalyst->No_Improvement Use_Ester->Improved Use_Ester->No_Improvement Screen_Conditions->Improved Screen_Conditions->No_Improvement

References

Troubleshooting 4-Ethyl-2-fluoro-1,1'-biphenyl purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the chromatographic purification of 4-Ethyl-2-fluoro-1,1'-biphenyl.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound via column chromatography.

Q1: I'm seeing poor separation between my product and a closely eluting impurity. What can I do?

A1: Co-elution is a common challenge. Consider the following strategies:

  • Optimize the Solvent System: Methodically adjust the polarity of your mobile phase. Even a small change in the solvent ratio, such as moving from a 9:1 to a 9.5:0.5 hexane:ethyl acetate mixture, can significantly enhance resolution.[1]

  • Try an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Alumina can be effective for separating certain compounds.[2] For challenging separations of biphenyl compounds, specialized biphenyl-phase columns can offer different selectivity compared to standard silica or C18 phases.[3][4]

  • Check for Compound Stability: The impurity might be a degradation product formed upon interaction with the silica gel.[2] You can test for this by spotting your purified compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[2] If instability is an issue, you can use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[2]

Q2: My target compound, this compound, is not eluting from the column.

A2: Several factors could cause your compound to remain on the column:

  • Incorrect Solvent System: The mobile phase may be too non-polar. This compound is a relatively non-polar compound, but it still requires a solvent of sufficient strength to elute.[5][6] Try gradually increasing the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in hexane).

  • On-Column Decomposition: The compound may have degraded on the silica gel and will not elute.[2] Testing for silica stability is recommended.[2]

  • Sample is Too Dilute: The compound may have eluted, but the fractions are too dilute to be detected easily.[2] Try concentrating a range of fractions where you expected the compound to elute and re-analyze them by TLC.[2]

Q3: How should I select the initial mobile phase for the purification?

A3: The best starting point is to use Thin-Layer Chromatography (TLC). The ideal solvent system is one that moves the this compound spot to a Retention Factor (Rf) of approximately 0.2 to 0.35.[7] Given the compound's non-polar nature, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[1][8] Begin with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity until the desired Rf is achieved.

Q4: My crude product has poor solubility in the chosen chromatography eluent. How should I load it onto the column?

A4: If your compound is not readily soluble in the mobile phase, you should use a "dry loading" technique.[9] This involves dissolving your crude product in a suitable, low-boiling-point solvent (like dichloromethane or acetone), adding a small amount of silica gel (approximately 10-20 times the mass of your sample), and then removing the solvent under reduced pressure until you have a dry, free-flowing powder.[9][10] This powder can then be carefully added to the top of your packed column.[9]

Q5: What are the likely impurities I need to separate from this compound?

A5: If the compound was synthesized via a Suzuki-Miyaura coupling, common impurities include:

  • Homocoupling Byproducts: These arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]

  • Unreacted Starting Materials: Residual boronic acid or aryl halide may be present.

  • Protodeborylation Products: The boronic acid group can be replaced by a hydrogen atom, leading to a de-boronated starting material.[8]

Experimental Protocols

Protocol 1: Determining Eluent Conditions using Thin-Layer Chromatography (TLC)

  • Preparation: Dissolve a small amount of the crude this compound in a few drops of a solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate, ensuring the spot is above the level of the solvent to be used for development.[11]

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., 95:5 hexane:ethyl acetate). Ensure the chamber is saturated with solvent vapors, often aided by a piece of filter paper.[11]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm).

  • Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of approximately 0.2-0.35.[7]

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent determined by TLC.[7] Pour the slurry into a glass column and use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[7] The final packed column should have a layer of sand at the bottom and top.[11][12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.[9]

    • Dry Loading: If solubility is an issue, pre-adsorb the sample onto silica gel as described in Q4 and carefully add the resulting powder to the top of the column.[9]

  • Elution: Carefully add the eluent to the column. Apply positive pressure using a pump or compressed air to achieve a solvent flow rate of approximately 2 inches per minute.[7]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7][13]

Data Presentation

The following table summarizes typical parameters for the flash chromatography purification of moderately non-polar compounds like this compound.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 40-63 µmStandard choice for normal-phase chromatography offering good resolution.[7]
Target TLC Rf 0.20 - 0.35Provides optimal balance between separation and elution time.[7]
Sample Loading 1-10% of silica gel massHigher loading can compromise separation efficiency.
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar/polar solvent mixture is ideal for eluting biphenyl compounds.[1][8]
Example Start: 98:2 Hex:EtOAcFor eluting non-polar impurities.
Example End: 90:10 Hex:EtOAcTo elute the slightly more polar product and any polar impurities.

Visualizations

The following diagrams illustrate the logical troubleshooting flow and the standard experimental workflow for the purification process.

TroubleshootingWorkflow start Problem Encountered During Chromatography q1 Poor Separation / Co-elution start->q1 q2 Product Not Eluting start->q2 q3 Product is Unstable on Column start->q3 sol1a Fine-tune Solvent Ratio (e.g., 9:1 -> 9.5:0.5) q1->sol1a sol1b Try Alternative Solvents (e.g., Toluene, DCM) q1->sol1b sol1c Consider Biphenyl-Phase Column q1->sol1c sol2a Gradually Increase Solvent Polarity q2->sol2a sol2b Concentrate Fractions and Re-analyze by TLC q2->sol2b sol3a Test Stability (2D TLC) q3->sol3a sol3b Use Deactivated Silica or Alumina sol3a->sol3b

Caption: A flowchart for troubleshooting common chromatography issues.

ExperimentalWorkflow step1 1. TLC Analysis (Determine Optimal Eluent) step2 2. Column Preparation (Slurry Pack Silica Gel) step1->step2 step3 3. Sample Loading (Wet or Dry Method) step2->step3 step4 4. Elution (Apply Pressure, Run Solvent) step3->step4 step5 5. Fraction Collection (Collect in Test Tubes) step4->step5 step6 6. Analysis & Isolation (TLC Check, Roto-evaporation) step5->step6

Caption: Experimental workflow for flash column chromatography.

References

Technical Support Center: Resolving Impurities in 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 4-Ethyl-2-fluoro-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from the synthetic route, typically a Suzuki-Miyaura coupling, or from degradation. Potential impurities include:

  • Starting Materials: Unreacted 1-bromo-4-ethyl-2-fluorobenzene or phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from phenylboronic acid homocoupling) or 4,4''-diethyl-2,2''-difluoro-1,1':4',1''-terphenyl (from 1-bromo-4-ethyl-2-fluorobenzene homocoupling).

  • Isomeric Impurities: Positional isomers such as 3-Ethyl-2-fluoro-1,1'-biphenyl or 5-Ethyl-2-fluoro-1,1'-biphenyl, which may arise from impurities in the starting materials.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethanol, ethyl acetate).

Q2: My analytical data (HPLC, GC-MS) shows an unexpected peak. How can I identify it?

A2: Identifying an unknown impurity requires a systematic approach. Here are the recommended steps:

  • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide initial clues about its identity, such as whether it's a starting material, a byproduct with a higher molecular weight, or a degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR can help elucidate its structure. ¹⁹F NMR can be particularly useful for fluorinated impurities.

  • Comparison with Standards: If you suspect the impurity is a common byproduct or starting material, run analytical standards of these compounds alongside your sample for direct comparison of retention times (HPLC/GC) or spectra.

Q3: What are the initial steps I should take if I detect significant impurities in my sample?

A3: If significant impurities are detected, we recommend the following:

  • Review the Synthesis: Carefully examine the reaction conditions. Factors such as reaction time, temperature, and stoichiometry of reagents can influence the formation of byproducts.

  • Assess Purity of Starting Materials: Analyze the purity of your starting materials (1-bromo-4-ethyl-2-fluorobenzene and phenylboronic acid) as they can be a source of impurities that carry through the synthesis.

  • Select an Appropriate Purification Method: Based on the nature of the impurity, choose a suitable purification technique. Common methods include recrystallization and column chromatography.

Troubleshooting Guides

Issue 1: Poor Purity After Synthesis

Symptoms:

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Several significant peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

  • Broad melting point range of the isolated product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring.
Incorrect Stoichiometry - Verify the molar ratios of reactants and catalyst. An excess of one reactant can lead to side reactions.
Catalyst Deactivation - Use fresh palladium catalyst. - Ensure anaerobic conditions if the catalyst is air-sensitive.
Homocoupling of Boronic Acid - Use a slight excess of the aryl halide. - Add the boronic acid slowly to the reaction mixture.
Issue 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity peak in HPLC/GC that does not decrease with standard purification methods.

  • Co-elution of the impurity with the product during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isomeric Impurity - Isomers can be very difficult to separate. Consider using a different stationary phase for chromatography (e.g., a different type of silica or a chiral column if applicable). - Preparative HPLC with a high-resolution column may be necessary.
Similar Polarity - Optimize the solvent system for column chromatography by testing a range of solvent polarities. A shallow gradient elution can improve separation. - Consider a different purification technique, such as recrystallization from a carefully selected solvent system.
Thermally Labile Impurity - If using GC, the impurity might be a degradation product formed at high temperatures in the injection port. Try a lower injection temperature or use HPLC.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. A typical gradient could be:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase to 5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as ethanol/water or hexane/ethyl acetate, can also be effective.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Typical HPLC Retention Times for this compound and Potential Impurities

Compound Retention Time (min)
Phenylboronic Acid~2.5
Biphenyl~8.2
1-Bromo-4-ethyl-2-fluorobenzene~10.5
This compound ~12.1
4,4''-Diethyl-2,2''-difluoro-1,1':4',1''-terphenyl~18.7
Note: Retention times are approximate and can vary depending on the specific HPLC conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product start Crude this compound tlc TLC Analysis start->tlc hplc_gc HPLC / GC Analysis tlc->hplc_gc is_pure Is the sample pure? hplc_gc->is_pure column_chrom Column Chromatography is_pure->column_chrom No pure_product Pure Product is_pure->pure_product Yes recrystallization Recrystallization column_chrom->recrystallization recrystallization->hplc_gc

Caption: Experimental workflow for the purification and analysis of this compound.

impurity_troubleshooting cluster_identification Impurity Identification cluster_source Source Determination cluster_resolution Resolution Strategy impure_sample Impure Sample Detected lcms LC-MS Analysis impure_sample->lcms nmr NMR Spectroscopy impure_sample->nmr standards Comparison with Standards impure_sample->standards starting_materials Starting Materials lcms->starting_materials side_reactions Side Reactions nmr->side_reactions degradation Degradation standards->degradation optimize_synthesis Optimize Synthesis starting_materials->optimize_synthesis side_reactions->optimize_synthesis purification Refine Purification degradation->purification

Caption: Logical relationship for troubleshooting impurities in this compound.

Stability and degradation of 4-Ethyl-2-fluoro-1,1'-biphenyl under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-2-fluoro-1,1'-biphenyl. The information provided addresses common issues related to the stability and degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (CAS No. 55258-76-9) is primarily known as a photoproduct and impurity of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. Its stability is a critical concern during the development, manufacturing, and storage of Flurbiprofen drug products. The presence of this and other degradation products can impact the safety and efficacy of the final pharmaceutical formulation. Therefore, understanding its stability and degradation pathways is essential for regulatory compliance and quality control.

Q2: Under what conditions is this compound typically formed?

A2: this compound is primarily formed through the photodegradation of Flurbiprofen. Experimental studies have shown that exposure of Flurbiprofen solutions to UV light can lead to its formation. The degradation process is influenced by factors such as the solvent used, the intensity of the light source, and the duration of exposure.

Q3: What are the known degradation pathways for the formation of this compound from Flurbiprofen?

A3: The primary degradation pathway for the formation of this compound from Flurbiprofen is believed to be initiated by photolytic cleavage of the carboxylic acid group (decarboxylation). This is a common photodegradation route for many 2-arylpropionic acid NSAIDs. While the detailed mechanism can be complex and may involve radical intermediates, a simplified proposed pathway involves the decarboxylation of Flurbiprofen, followed by other secondary reactions.[1][2]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of Flurbiprofen

Possible Cause: You may be observing the formation of degradation products, including this compound, especially if your samples have been exposed to light.

Troubleshooting Steps:

  • Protect from Light: Ensure that all sample preparation, handling, and storage steps are performed under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).

  • Use a Validated Stability-Indicating Method: Employ an HPLC method that has been specifically validated to separate Flurbiprofen from its potential degradation products, including this compound.

  • Stress Testing: To confirm the identity of the degradation peak, perform forced degradation studies on a pure sample of Flurbiprofen. Expose solutions to UV light and compare the chromatograms with your sample.

  • Reference Standard: Use a certified reference standard of this compound to confirm the retention time of the unexpected peak.

Issue 2: Inconsistent Results in Stability Studies of Flurbiprofen Formulations

Possible Cause: Inconsistent exposure to environmental factors such as light and temperature can lead to variable degradation of Flurbiprofen and the formation of impurities like this compound.

Troubleshooting Steps:

  • Standardize Storage Conditions: Ensure that all stability samples are stored under controlled and monitored conditions as per ICH guidelines (e.g., temperature, humidity, and light exposure).

  • Control Photostability: For photostability studies, use a calibrated and validated photostability chamber to ensure uniform light exposure.

  • Evaluate Packaging: The choice of packaging for the drug product is crucial. Ensure that the container-closure system provides adequate protection from light.

  • Monitor Degradation Products: Quantify the levels of known degradation products like this compound at each time point of the stability study to track degradation trends.

Experimental Protocols

The following are generalized protocols for forced degradation studies on Flurbiprofen to investigate the formation of this compound. These should be adapted based on the specific formulation and analytical method.

Table 1: Summary of Forced Degradation Conditions for Flurbiprofen

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl24 hours60°C
Base Hydrolysis 0.1 M NaOH24 hoursRoom Temperature
Oxidative 3% H₂O₂24 hoursRoom Temperature
Thermal Solid Drug Substance48 hours80°C
Photolytic Solution in Quartz CuvetteAs per ICH Q1B guidelinesControlled

Detailed Methodologies:

  • Preparation of Stock Solution: Prepare a stock solution of Flurbiprofen in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Keep the mixture in a water bath at 60°C for 24 hours.

    • After the specified time, cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Base Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for 24 hours.

    • After the specified time, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Flurbiprofen in a petri dish and expose it to a temperature of 80°C in an oven for 48 hours.

    • After exposure, dissolve a known weight of the stressed solid in a suitable solvent.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Photodegradation:

    • Prepare a solution of Flurbiprofen in a suitable solvent (e.g., methanol) in a quartz cuvette.

    • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the sample with the mobile phase to a suitable concentration for analysis.

Visualizations

Degradation_Pathway Flurbiprofen Flurbiprofen (2-(2-fluoro-1,1'-biphenyl-4-yl)propanoic acid) Intermediate Unstable Intermediate (Radical Species) Flurbiprofen->Intermediate UV Light (Decarboxylation) Degradant This compound Intermediate->Degradant Further Reactions Other_Products Other Degradation Products Intermediate->Other_Products Side Reactions

Caption: Proposed photodegradation pathway of Flurbiprofen.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples HPLC Stability-Indicating HPLC-UV/DAD Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis LCMS LC-MS for Identification LCMS->Data_Analysis Flurbiprofen Flurbiprofen Sample Flurbiprofen->Acid Expose to Stress Flurbiprofen->Base Expose to Stress Flurbiprofen->Oxidation Expose to Stress Flurbiprofen->Thermal Expose to Stress Flurbiprofen->Photo Expose to Stress Stressed_Samples->HPLC Stressed_Samples->LCMS

Caption: Workflow for forced degradation studies.

References

Optimizing reaction conditions for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Q2: Which Suzuki-Miyaura coupling route is preferable for the synthesis of this compound?

A2: There are two primary routes for the Suzuki-Miyaura synthesis of this compound:

  • Route A: Coupling of (4-ethyl-2-fluorophenyl)boronic acid with a phenyl halide (e.g., bromobenzene or iodobenzene).

  • Route B: Coupling of phenylboronic acid with a 4-ethyl-2-fluoro-aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene).

The choice between these routes can depend on the commercial availability and stability of the starting materials. Both routes are viable, and the optimal choice may require experimental evaluation.

Synthetic_Routes cluster_A Route A cluster_B Route B A_boronic (4-ethyl-2-fluorophenyl)boronic acid A_product This compound A_boronic->A_product Pd catalyst, Base A_halide Phenyl halide A_halide->A_product B_boronic Phenylboronic acid B_product This compound B_boronic->B_product Pd catalyst, Base B_halide 1-Bromo-4-ethyl-2-fluorobenzene B_halide->B_product

Caption: Synthetic routes for this compound.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the detection of the starting materials and the formation of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem IDIssuePotential CausesRecommended Solutions
SMC-01 Low or No Product Formation - Inactive catalyst (Pd(0) species not forming or deactivated).- Inadequate degassing, leading to oxygen poisoning of the catalyst.- Incorrect base or solvent.- Use a fresh palladium catalyst or a pre-catalyst.- Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).- Screen different bases and solvents (see tables below).
SMC-02 Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Base-induced decomposition of the boronic acid.- Improve the degassing procedure for all reagents and solvents.- Use milder bases such as K₃PO₄ or Cs₂CO₃.
SMC-03 Protodeboronation of Boronic Acid - Presence of water or other protic impurities.- Instability of the boronic acid.- Use anhydrous solvents and reagents.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.
SMC-04 Formation of Dehalogenated Starting Material - Presence of a hydride source in the reaction mixture.- Use high-purity, dry solvents.- Consider using a different base that is less likely to promote this side reaction.
SMC-05 Inconsistent Results - Variable quality of reagents (aryl halide, boronic acid, solvent).- Inefficient mixing in a heterogeneous reaction mixture.- Purify reagents before use.- Ensure vigorous and consistent stirring throughout the reaction.

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Caption: Troubleshooting workflow for low reaction yield.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables provide representative data on how different parameters can affect the outcome of the Suzuki-Miyaura coupling.

Table 1: Effect of Palladium Catalyst and Ligand

Conditions: 1-Bromo-4-ethyl-2-fluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 100 °C, 12 h.

Catalyst (mol%)Ligand (mol%)Yield (%)Purity (%)
Pd(PPh₃)₄ (3)-7596
Pd(OAc)₂ (2)SPhos (4)9298
PdCl₂(dppf) (3)-8897
Pd/C (5)-6594

Table 2: Effect of Base

Conditions: 1-Bromo-4-ethyl-2-fluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (4:1), 100 °C, 12 h.

Base (2.0 equiv)Yield (%)Purity (%)
K₂CO₃9298
K₃PO₄9599
Cs₂CO₃9499
NaHCO₃6895

Table 3: Effect of Solvent

Conditions: 1-Bromo-4-ethyl-2-fluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12 h.

Solvent (v/v)Yield (%)Purity (%)
Toluene/H₂O (4:1)9599
Dioxane/H₂O (4:1)9398
DMF/H₂O (9:1)8597
THF/H₂O (4:1)8296

Table 4: Effect of Temperature

Conditions: 1-Bromo-4-ethyl-2-fluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (4:1), 12 h.

Temperature (°C)Yield (%)Purity (%)
808598
1009599
1109498

Experimental Protocols

General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory setups and reagent purities.

Materials:

  • 1-Bromo-4-ethyl-2-fluorobenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add a degassed 4:1 mixture of toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Experimental_Workflow start Start add_reagents 1. Add reactants and catalyst to Schlenk flask start->add_reagents add_solvent 2. Add degassed solvent add_reagents->add_solvent heat_stir 3. Heat to 100°C and stir add_solvent->heat_stir monitor 4. Monitor reaction by TLC/GC-MS heat_stir->monitor workup 5. Cool, dilute, and perform aqueous workup monitor->workup purify 6. Dry, concentrate, and purify by column chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for the synthesis.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim:s->Pd0:e RedElim->product_out Product Out

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these unique molecules.

General Troubleshooting and FAQs

This section covers broad issues that can impact multiple analytical techniques when working with fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background fluorine contamination in the lab?

A: Fluorine contamination is a significant concern due to the prevalence of fluorinated materials in laboratory settings. Key sources include:

  • Labware: Polytetrafluoroethylene (PTFE)-coated materials such as vials, caps, septa, stir bars, and tubing can leach fluorinated compounds.

  • Solvents: Some grades of solvents may contain trace levels of fluorinated impurities.

  • Environment: Dust and atmospheric particulates in a lab can be sources of fluorine contamination.

To mitigate this, it is crucial to use polypropylene or glass labware where possible and to run solvent blanks to identify any background signals.

Q2: My analytical results are inconsistent across different batches of the same sample. What could be the cause?

A: Inconsistency between batches often points to issues in sample preparation and handling. Key areas to investigate include:

  • Standardization: Ensure that all steps, from sample collection and storage to extraction and dilution, are rigorously standardized.

  • Analyte Loss: Fluorinated compounds, particularly volatile ones, can be lost during solvent evaporation or freeze-drying steps.

  • Sample Stability: Verify the stability of your compound under the specific storage and preparation conditions. It is recommended to store samples in tightly sealed, non-fluorinated containers at low temperatures with minimal headspace.[1]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and highly sensitive technique for the characterization of fluorinated organic compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] However, its unique properties also present specific challenges.

Troubleshooting Guide: ¹⁹F NMR

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A: A rolling baseline is a common artifact in ¹⁹F NMR and can be caused by several factors:

  • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR (over 800 ppm) can lead to baseline distortions when acquiring a broad spectrum.[2]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[2][3]

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the Free Induction Decay (FID), resulting in baseline issues.[2]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.[2]

Solution:

  • Try to acquire the spectrum over a narrower spectral width if the approximate chemical shifts are known.

  • Re-process the data with careful manual phasing, minimizing the first-order correction. Use automated baseline correction algorithms in the processing software.

Q2: My ¹⁹F NMR peaks are broad or poorly resolved. What is the cause?

A: Peak broadening can obscure important coupling information and reduce signal-to-noise. Common causes include:

  • Low Solubility: If the sample is not fully dissolved, it can lead to heterogeneous broadening.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1]

  • Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, the peaks can be broadened.[1]

Solution:

  • Try a different deuterated solvent to improve solubility.

  • If paramagnetic impurities are suspected, consider passing the sample through a small plug of silica or using a chelating agent.

  • Acquire the spectrum at a different temperature (variable temperature NMR) to see if the peaks sharpen or coalesce, which is indicative of chemical exchange.

¹⁹F NMR Experimental Protocol

1. Sample Preparation:

  • Weigh 2-10 mg of the purified fluorinated compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

2. Instrument Setup:

  • Lock and shim the spectrometer on the deuterated solvent signal.
  • Tune the ¹⁹F channel of the probe.
  • Set the appropriate reference. The primary standard is CFCl₃ (0 ppm), but due to its environmental impact, secondary standards are often used.

3. Acquisition:

  • Determine the spectral width. For unknown compounds, start with a large spectral width (e.g., 500,000 Hz) to avoid peak aliasing.[4]
  • Set the transmitter offset to the center of the expected chemical shift range.
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T1).

4. Processing:

  • Apply a Fourier transform to the FID.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply baseline correction.
  • Reference the spectrum to the known chemical shift of the standard.
  • Integrate the signals for quantitative analysis.

¹⁹F NMR Data

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)

Functional GroupChemical Shift Range (ppm)
-CF₃+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250
Ar-F+80 to +170
F-C=O-70 to -20

Data sourced from UCSB Chemistry and Biochemistry NMR Facility.[5]

Table 2: Typical ¹⁹F Coupling Constants (J) in Hz

Coupled NucleiTypeTypical J-Value (Hz)
¹⁹F-¹H²J (geminal)40 - 60
¹⁹F-¹H³J (vicinal)5 - 10
¹⁹F-¹³C¹J160 - 370
¹⁹F-¹³C²J20 - 50
¹⁹F-¹⁹F²J (geminal)250 - 300
¹⁹F-¹⁹F³J (vicinal)5 - 20

Data compiled from various sources.[1][6][7][8]

¹⁹F NMR Troubleshooting Workflow

G Troubleshooting Workflow for Common ¹⁹F NMR Issues start Start: Poor Quality ¹⁹F NMR Spectrum issue Identify Primary Issue start->issue baseline Rolling or Distorted Baseline issue->baseline Baseline broad_peaks Broad or Poorly Resolved Peaks issue->broad_peaks Resolution low_sn Low Signal-to-Noise issue->low_sn Sensitivity reprocess Re-process with careful phasing and baseline correction baseline->reprocess check_solubility Check Sample Solubility and Concentration broad_peaks->check_solubility increase_scans Increase Number of Scans low_sn->increase_scans narrow_sw Acquire with narrower spectral width reprocess->narrow_sw Failure end_good Spectrum Improved reprocess->end_good Success narrow_sw->end_good Success end_bad Consult Instrument Specialist narrow_sw->end_bad Failure check_paramagnetic Check for Paramagnetic Impurities check_solubility->check_paramagnetic Soluble check_solubility->end_good Insoluble: Change Solvent vt_nmr Perform Variable Temperature (VT) NMR check_paramagnetic->vt_nmr No Impurities check_paramagnetic->end_good Impurities Found: Purify Sample vt_nmr->end_good Exchange Confirmed vt_nmr->end_bad No Improvement check_concentration Check Sample Concentration increase_scans->check_concentration Failure increase_scans->end_good Success check_concentration->end_good Too Dilute: Concentrate Sample check_concentration->end_bad Concentration OK

Caption: A logical workflow for troubleshooting common issues encountered in ¹⁹F NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds is challenging due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.

Troubleshooting Guide: Mass Spectrometry

Q1: Why is the molecular ion (M⁺) peak weak or absent in the mass spectrum of my perfluorinated compound?

A: Perfluorinated compounds readily fragment upon ionization. The high stability of the trifluoromethyl cation (CF₃⁺) often leads to it being the base peak, while the parent molecular ion is frequently very small or completely absent.[1][3][9]

Q2: What are common fragmentation patterns for fluorinated compounds?

A: A characteristic fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For perfluorinated alkanes, cleavage of C-C bonds is common, leading to a series of CₙFₘ⁺ ions.[1]

Q3: I'm observing significant "memory effects" after analyzing a highly fluorinated sample. What should I do?

A: Some fluorinated compounds can adsorb to surfaces within the ion source or transfer lines. To mitigate this, run several wash cycles with a strong solvent like isopropanol or acetonitrile between samples. If the issue persists, the ion source may require cleaning.[1]

Mass Spectrometry Experimental Protocol (GC-MS with EI)

1. Sample Preparation:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Injector: Set to a temperature of 250 °C with a split injection (e.g., 50:1 ratio).
  • Column: Use a suitable capillary column (e.g., HP-5MS).
  • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
  • Carrier Gas: Use Helium at a constant flow of 1 mL/min.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[10]
  • Source Temperature: 230 °C.[10]
  • Mass Range: Scan a suitable range, for example, m/z 40-400.

4. Data Analysis:

  • Acquire the mass spectrum for the chromatographic peak of interest.
  • Identify the molecular ion peak (if present) and major fragment ions.
  • Interpret the fragmentation pattern based on known fragmentation rules for fluorinated compounds.

Mass Spectrometry Data

Table 3: Common Mass Spectral Fragments for Perfluorinated Compounds

m/zIon FormulaCommon Origin
69CF₃⁺Base peak for many perfluorinated alkanes[3][9][11]
119C₂F₅⁺Fragment from longer perfluoroalkyl chains[1]
M-19[M-F]⁺Loss of a fluorine radical
M-20[M-HF]⁺Loss of a neutral hydrogen fluoride molecule

Mass Spectrometry Fragmentation Pathway

G General Fragmentation Pathway for a Simple Fluoroalkane M Molecular Ion [CₙF₂ₙ₊₂]⁺˙ M_F [M-F]⁺ [CₙF₂ₙ₊₁]⁺ M->M_F - F• M_CF3 [M-CF₃]⁺ [Cₙ₋₁F₂ₙ₋₁]⁺ M->M_CF3 - CF₃• CF3 CF₃⁺ (m/z 69) M->CF3 Often the most abundant ion Other_Fragments Other CₓFᵧ⁺ Fragments M_F->Other_Fragments - CₓFᵧ M_CF3->Other_Fragments

Caption: A simplified diagram showing common fragmentation routes for fluoroalkanes in EI-MS.

High-Performance Liquid Chromatography (HPLC)

Separating fluorinated compounds by HPLC can be challenging due to their unique polarity and interactions with stationary phases.

Troubleshooting Guide: HPLC

Q1: My retention times are shifting between runs. What is the problem?

A: Retention time instability is often due to a lack of system equilibration. Ensure the column is thoroughly flushed with the mobile phase before starting an analytical sequence. Other potential causes include temperature fluctuations (use a column oven for stability) and changes in mobile phase composition (ensure solvents are properly mixed and degassed).[1]

Q2: I'm seeing poor peak shapes (tailing or fronting) for my fluorinated analytes.

A: Poor peak shape can result from:

  • Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for the analyte.

Solution:

  • Try a different column chemistry (e.g., a fluorinated phase column).

  • Reduce the injection volume or sample concentration.

  • Adjust the mobile phase pH or the organic modifier.

Q3: How can I improve the separation of a fluorinated compound from its non-fluorinated analog?

A: The unique property of "fluorophilicity" can be exploited. Research has shown that:

  • When using a standard hydrocarbon eluent (e.g., water/acetonitrile), a fluorocarbon column provides better separation.

  • When using a fluorinated eluent (e.g., water/trifluoroethanol), a standard hydrocarbon column (C8 or C18) provides better separation.[2]

HPLC Experimental Protocol

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase.
  • Filter the sample through a 0.22 µm filter to remove particulates.

2. HPLC System Setup:

  • Column: Select an appropriate column. For separating fluorinated from non-fluorinated compounds, consider a fluorinated stationary phase (e.g., PFP or perfluoroalkyl) or a standard C18 column depending on the mobile phase.[8][12]
  • Mobile Phase: A typical mobile phase for reversed-phase HPLC is a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
  • Flow Rate: A typical analytical flow rate is 1.0 mL/min.
  • Column Temperature: Maintain a constant temperature, e.g., 30 °C, using a column oven.
  • Detector: UV-Vis detector set to an appropriate wavelength for the analyte.

3. Method Development:

  • Start with an isocratic method (e.g., 50:50 water:acetonitrile) to determine the approximate retention time.
  • If necessary, develop a gradient elution method to improve separation and reduce run time. A typical gradient might run from 10% to 90% organic solvent over 10-20 minutes.

4. Data Analysis:

  • Integrate the peak area of the analyte.
  • Use a calibration curve for quantitative analysis.

HPLC Data

Table 4: Comparison of HPLC Columns for Fluorinated Compound Separations

Column TypeStationary PhaseBest ForInteraction Mechanism
C18 (ODS) OctadecylsilaneGeneral purpose reversed-phaseHydrophobic interactions
Fluorinated Alkyl e.g., PerfluorooctylEnhanced retention and selectivity for halogenated compoundsHydrophobic and fluorophilic interactions[12]
PFP PentafluorophenylSeparation of polar compounds, aromatics, and positional isomersDipole-dipole, π-π, and ion-exchange interactions[8]

HPLC Method Selection Logic

G Logic for HPLC Column and Eluent Selection start Goal: Separate Fluorinated and Non-Fluorinated Analogs eluent_choice Choose Eluent Type start->eluent_choice hydrocarbon_eluent Standard Hydrocarbon Eluent (e.g., Water/Acetonitrile) eluent_choice->hydrocarbon_eluent Standard fluorinated_eluent Fluorinated Eluent (e.g., Water/Trifluoroethanol) eluent_choice->fluorinated_eluent Fluorinated column_choice1 Use Fluorocarbon Column (e.g., PFP, Perfluoroalkyl) hydrocarbon_eluent->column_choice1 column_choice2 Use Hydrocarbon Column (e.g., C8, C18) fluorinated_eluent->column_choice2

Caption: A decision diagram for selecting an appropriate HPLC column and eluent combination.

References

Avoiding common pitfalls in the handling of air-sensitive biphenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling of air-sensitive biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with air-sensitive biphenyl compounds, such as phosphine ligands and boronic acid derivatives.

Problem: Low or No Yield in Cross-Coupling Reactions

Low or nonexistent yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are frequently due to the degradation of air-sensitive biphenyl phosphine ligands or boronic acids.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity:

    • Issue: Biphenyl phosphine ligands, especially electron-rich ones, are susceptible to oxidation by air, forming phosphine oxides that are ineffective in catalysis.[1] This leads to the deactivation of the palladium catalyst, often observed as the formation of palladium black (precipitated, inactive palladium).[1]

    • Solution:

      • Always handle solid biphenyl phosphine ligands under an inert atmosphere (glovebox or Schlenk line).[1][2] While some are marketed as "air-stable" solids, this stability is relative, and they are still prone to oxidation over time and especially in solution.[3][4]

      • Use freshly opened containers of ligands or store them properly in a glovebox or desiccator under an inert atmosphere.[1]

      • Prepare solutions of phosphine ligands using thoroughly degassed solvents.[1]

  • Ensure an Inert Reaction Atmosphere:

    • Issue: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[5]

    • Solution:

      • Properly degas all solvents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).

      • Assemble your reaction glassware hot from the oven and cool under a stream of inert gas to remove adsorbed moisture.[6]

      • Maintain a slight positive pressure of inert gas throughout the reaction.

  • Check Boronic Acid/Ester Stability:

    • Issue: Biphenyl boronic acids can be unstable and prone to protodeboronation, especially heterocyclic boronic acids.[5][7] This decomposition pathway reduces the amount of active nucleophile available for the cross-coupling reaction.

    • Solution:

      • Use high-purity boronic acids and store them in a cool, dark place.

      • Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a diethanolamine adduct, which are often crystalline, air- and water-stable solids.[5][8][9]

Logical Troubleshooting Workflow for Low Yield

Start Low or No Yield in Cross-Coupling Check_Catalyst Check Catalyst and Ligand Integrity Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Boronic_Acid Verify Boronic Acid Stability Start->Check_Boronic_Acid Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Boronic_Acid->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem: Reaction Stalls or Inconsistent Results

A reaction that starts but does not go to completion, or gives variable results between runs, often points to subtle issues in the handling of air-sensitive components.

Troubleshooting Steps:

  • Inconsistent Inert Atmosphere Technique:

    • Issue: Minor leaks in the Schlenk line or improper flushing of glassware can introduce enough oxygen to partially deactivate the catalyst over the course of the reaction.

    • Solution:

      • Ensure all ground glass joints are well-greased and sealed.

      • Perform at least three evacuate-refill cycles on the reaction flask to thoroughly remove atmospheric gases.

      • When transferring reagents via syringe, use a positive pressure of inert gas and flush the syringe with inert gas before drawing up the reagent.

  • Ligand-to-Palladium Ratio:

    • Issue: An incorrect stoichiometry can lead to the formation of inactive palladium species or catalyst decomposition.[1]

    • Solution:

      • Carefully calculate and measure the amounts of the palladium source and the biphenyl phosphine ligand.

      • In some cases, a slight excess of the ligand relative to palladium can improve catalyst stability.[10]

  • Solvent Purity:

    • Issue: Residual water or peroxides in the solvent can interfere with the reaction.

    • Solution:

      • Use freshly purified and degassed solvents. Anhydrous solvents should be stored over molecular sieves under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What makes biphenyl phosphine ligands (e.g., Buchwald ligands) air-sensitive?

A1: The phosphorus atom in these ligands has a lone pair of electrons that is crucial for coordinating to the metal center in a catalyst.[1] This electron-rich nature makes them susceptible to oxidation by atmospheric oxygen, which converts the phosphine to a phosphine oxide.[1] Phosphine oxides do not bind effectively to the metal, leading to catalyst deactivation.[1] Alkylphosphines are generally more prone to oxidation than arylphosphines.[1]

Q2: What is the difference between using a glovebox and a Schlenk line for handling air-sensitive biphenyl compounds?

A2: Both are essential tools, but they have different advantages.[1][2]

FeatureGloveboxSchlenk Line
Atmosphere Continuously maintained inert atmosphere with very low oxygen and moisture levels (<1 ppm).[2]Creates an inert atmosphere in individual flasks via evacuate-refill cycles; purity depends on technique.[2]
Manipulation Allows for direct handling and weighing of solids.[2]Involves indirect manipulation through septa using syringes and cannulas.[2]
Best For Weighing and handling solid air-sensitive reagents, setting up multiple small-scale reactions.[2]Larger-scale reactions, refluxing, and distillations under an inert atmosphere.[2]

Q3: How should I store my air-sensitive biphenyl phosphine ligands and boronic esters?

A3: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator filled with an inert gas.[1] Solutions of these ligands should be prepared with degassed solvents and stored in a sealed flask under an inert atmosphere, preferably in a freezer.[1] Biphenyl boronic esters are generally more stable than their corresponding boronic acids but should still be stored in a cool, dry place, tightly sealed to protect from atmospheric moisture.

Q4: My biphenyl boronic acid is not very soluble in the reaction solvent. What can I do?

A4: Poor solubility can hinder the reaction. Consider the following:

  • Solvent Screening: Test different degassed solvents or solvent mixtures.

  • Use of Esters: Biphenylboronic pinacol esters often have better solubility in organic solvents than the free boronic acids.[8][11]

  • Temperature: Gently warming the mixture may help dissolve the starting material, but be mindful of the thermal stability of your compounds.

Q5: What are the signs of biphenyl phosphine ligand degradation?

A5: Key indicators include:

  • Low or no product yield: The most obvious sign of catalyst deactivation.[1]

  • Reaction stalling: The reaction begins but does not proceed to completion.[1]

  • Formation of Palladium Black: A black precipitate indicates the aggregation of Pd(0), a sign that the ligand is no longer stabilizing the active catalytic species.[1]

  • Inconsistent results: Poor reproducibility between batches often points to inconsistent handling of air-sensitive reagents.[1]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Using a Schlenk Line

This protocol is for a palladium-catalyzed cross-coupling reaction involving an air-sensitive biphenyl phosphine ligand and a biphenyl boronic acid.

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Glassware for reagent transfer (syringes, cannulas)

  • Septa

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Vacuum pump connected to the Schlenk line

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried Schlenk flask and other necessary glassware. Attach it to the Schlenk line.

  • Inerting the Flask: Perform a minimum of three "evacuate-refill" cycles:

    • Evacuate the flask under high vacuum for 5-10 minutes.

    • Slowly refill the flask with inert gas.

    • Repeat this cycle two more times.

  • Adding Solids:

    • Air-Stable Solids: Quickly remove the stopper or septum and add any air-stable solids (e.g., the aryl halide, base) against a positive flow of inert gas.

    • Air-Sensitive Solids: The preferred method is to weigh the air-sensitive solid (e.g., biphenyl phosphine ligand, palladium precatalyst) inside a glovebox and add it to the Schlenk flask.[2] Seal the flask before removing it from the glovebox.

  • Adding Solvents and Liquid Reagents:

    • Add degassed solvent to the flask via a cannula or a gas-tight syringe.

    • Add any liquid reagents via a gas-tight syringe. Ensure the syringe is flushed with inert gas before use.

  • Running the Reaction:

    • Stir the reaction mixture at the desired temperature. Maintain a slight positive pressure of inert gas, monitored by the bubbler, throughout the reaction.

Experimental Workflow Diagram

Start Oven-Dry and Assemble Glassware Inert_Flask Attach to Schlenk Line and Perform 3x Evacuate-Refill Cycles Start->Inert_Flask Add_Solids Add Solid Reagents (Air-stable and/or Weighed in Glovebox) Inert_Flask->Add_Solids Add_Solvent Add Degassed Solvent via Cannula/Syringe Add_Solids->Add_Solvent Add_Liquids Add Liquid Reagents via Syringe Add_Solvent->Add_Liquids Run_Reaction Stir and Heat/Cool as Required Under Positive Inert Gas Pressure Add_Liquids->Run_Reaction Monitor Monitor Reaction Progress Run_Reaction->Monitor Workup Quench and Workup Under Inert Atmosphere Monitor->Workup

Caption: Workflow for setting up an air-sensitive reaction on a Schlenk line.

Protocol 2: Preparation of a Diethanolamine Adduct of a Biphenylboronic Acid

This protocol describes how to convert an unstable biphenylboronic acid into a more stable, handleable solid.[5][9]

Materials:

  • Vial with a magnetic stir bar

  • Biphenylboronic acid

  • Diethanolamine

  • Dichloromethane (or other suitable solvent)

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a vial, dissolve the biphenylboronic acid (1.0 equivalent) in a minimal amount of dichloromethane.[5]

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.[5]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes.

  • Filtration: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in cross-coupling reactions.[5][9]

References

Interpreting complex NMR spectra of 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethyl-2-fluoro-1,1'-biphenyl

Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for this compound.

Q1: Why does the aromatic region of the ¹H NMR spectrum appear so complex and difficult to interpret?

A1: The complexity arises from two main factors: signal overlap and fluorine-proton coupling. The seven aromatic protons resonate in a narrow chemical shift range (typically 7.0-7.6 ppm), leading to overlapping multiplets. Furthermore, the fluorine atom on one ring couples with nearby protons, not only on its own ring but potentially across the biphenyl bond, leading to additional splitting and more complex patterns than a non-fluorinated analogue.

Q2: What are the expected chemical shifts and multiplicities for the protons in this compound?

A2: While the exact chemical shifts can vary based on the solvent and concentration, a predicted ¹H NMR spectrum can be summarized as follows. The numbering scheme used is: ethyl group protons are H-α and H-β; the fluorinated ring is Ring A (positions 2-6), and the non-fluorinated ring is Ring B (positions 2'-6').

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
H-α (CH₂)~2.70Quartet (q)Coupled to the three H-β protons.
H-β (CH₃)~1.25Triplet (t)Coupled to the two H-α protons.
Ring B (H-2', H-3', H-4', H-5', H-6')~7.30 - 7.50Multiplet (m)Signals for these five protons on the unsubstituted ring will likely overlap, forming a complex multiplet.
Ring A (H-3, H-5, H-6)~7.00 - 7.30Multiplets (m)These signals are complicated by both H-H and H-F couplings. Expect doublet of doublets or more complex patterns.
Q3: The ¹³C NMR spectrum shows more than the expected 12 aromatic signals. Why is that?

A3: The presence of the fluorine atom causes splitting of the carbon signals on the fluorinated aromatic ring (Ring A) due to C-F coupling. The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a very large coupling constant (¹JCF), while other carbons in that ring will also appear as doublets with smaller coupling constants (²JCF, ³JCF, ⁴JCF). This effectively doubles the number of signals for the fluorinated ring, leading to more than 12 resolved peaks in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

Carbon AssignmentPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Typical Coupling Constant (JCF) in Hz
C-β (CH₃)~15Singlet-
C-α (CH₂)~29Singlet-
Ring B (C-1' to C-6')127 - 140SingletsNo C-F coupling.
Ring A (C-3, C-4, C-5, C-6)115 - 145Doublets²JCF: 20-50 Hz; ³JCF: ~5 Hz; ⁴JCF: <3 Hz.[1]
Ring A (C-1)~130Doublet²JCF: 20-50 Hz.[1]
Ring A (C-2)~160Doublet¹JCF: 160-370 Hz.[1][2]
Q4: How can I definitively assign the proton and carbon signals for each aromatic ring?

A4: Definitive assignment requires a suite of 2D NMR experiments, which reveal correlations between nuclei.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds).[3][4] It will help identify which protons are adjacent on a ring and confirm the ethyl group's spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to (a one-bond correlation).[3][4] This is crucial for linking the assigned protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[3] This is essential for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together the molecular fragments, such as linking the two aromatic rings and the ethyl group.

Q5: My NMR sample gives broad peaks and a poor baseline. What are the common causes?

A5: Poor line shape and baseline distortion can result from several experimental factors:

  • Sample Preparation: The sample must be free of any solid particles.[5] Always filter your sample into the NMR tube. The concentration should be appropriate; overly concentrated samples can lead to broad lines. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical.[6][7]

  • Solvent Choice: Use high-quality deuterated solvents. The choice of solvent can sometimes affect chemical shifts.

  • Shimming: The magnetic field must be homogenous. Poor shimming is a very common cause of broad peaks. Modern spectrometers have automated shimming routines that are usually effective.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening.

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[6][8]

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtering: Take a Pasteur pipette and place a small, tight plug of glass wool or cotton into the narrow section. Use this to filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can ruin the magnetic field homogeneity.[5][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

General Protocol for 2D NMR Acquisition

Acquiring 2D NMR spectra involves setting up a series of experiments after a standard ¹H spectrum is obtained.

  • Acquire ¹H Spectrum: Obtain a high-resolution 1D proton spectrum to determine the spectral width needed for the proton dimension in the 2D experiments.

  • Acquire ¹³C Spectrum: Obtain a 1D carbon spectrum (e.g., using a proton-decoupled pulse program) to determine the spectral width for the carbon dimension.

  • Set up COSY: Use standard instrument parameters for a gradient-selected COSY (gCOSY) or DQF-COSY experiment. The spectral width in both dimensions should cover all proton signals.

  • Set up HSQC: Use standard parameters, setting the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.

  • Set up HMBC: Use standard parameters. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 7-10 Hz to observe 2- and 3-bond correlations.[3]

Workflow for Spectral Interpretation

The logical process for interpreting the complex NMR data of this compound can be visualized as a workflow. This process systematically uses data from multiple experiments to build a complete picture of the molecular structure.

G cluster_1D 1. 1D NMR Analysis cluster_2D 2. 2D NMR Correlation cluster_Assignment 3. Structure Elucidation A Acquire ¹H and ¹³C Spectra B Identify Ethyl Group Spin System (Quartet & Triplet) A->B C Identify Complex Aromatic Region and C-F Splitting in ¹³C A->C D Run COSY Experiment B->D Confirm Correlations E Run HSQC Experiment C->E Correlate H & C F Run HMBC Experiment C->F Identify Long-Range Correlations G Assign Protons within each Aromatic Ring using COSY D->G H Assign Carbons directly bonded to Protons using HSQC E->H I Assign Quaternary Carbons & Confirm Ring Connectivity using HMBC F->I G->H Link H to C H->I Build Fragments J Final Structure Confirmation I->J

Figure 1. A workflow diagram illustrating the systematic approach to interpreting the NMR spectra of this compound using a combination of 1D and 2D NMR experiments.

References

Validation & Comparative

Comparing the properties of 4-Ethyl-2-fluoro-1,1'-biphenyl with other biphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl and Related Biphenyl Derivatives

For Immediate Release

In the landscape of pharmaceutical development, the careful selection and characterization of intermediates are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of this compound, a key intermediate, with other relevant biphenyl derivatives. The focus is on physicochemical properties, structural characteristics, and their implications for drug synthesis, offering valuable insights for researchers, chemists, and professionals in drug development.

Biphenyl and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The specific functionalization of the biphenyl core is a critical strategy to modulate the molecule's properties, influencing its reactivity, solubility, and interaction with biological targets.[3][4] this compound serves as a notable example, playing a crucial role as an intermediate in the synthesis of Lifitegrast, a small-molecule integrin antagonist used for the treatment of dry eye disease.[5][6]

Physicochemical Properties: A Quantitative Comparison

The introduction of ethyl and fluoro groups onto the biphenyl scaffold at positions 4 and 2, respectively, significantly alters its physicochemical properties compared to the parent biphenyl molecule and other derivatives. These modifications are crucial for its utility in multi-step synthetic processes. A summary of key properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logP
This compound C₁₄H₁₃F200.26[7][8]~70-73[9]4.9[10]
Biphenyl (Parent Compound) C₁₂H₁₀154.2169-723.9
2-Fluorobiphenyl C₁₂H₉F172.2074-763.9
4-Ethylbiphenyl C₁₄H₁₄182.2634-364.8

The data illustrates that the fluorine substitution in 2-fluorobiphenyl slightly increases the melting point compared to biphenyl, a common effect of fluorination which can alter crystal packing.[4] The addition of an ethyl group, as in 4-ethylbiphenyl, tends to lower the melting point. In this compound, the combination of these substituents results in a melting point similar to that of the parent compound.

From a lipophilicity standpoint, the calculated logP value shows a significant increase from the parent biphenyl with the addition of the ethyl group. The 2-fluoro substituent has a less pronounced effect on lipophilicity. The high logP of this compound (4.9) indicates its hydrophobic nature, a critical factor for its solubility and purification profile in organic solvents used during synthesis.[9][11]

The Role of this compound in Synthesis

This compound is a vital building block in the synthesis of various complex molecules, most notably in the pharmaceutical sector. Its structure is strategically designed for subsequent chemical transformations. For instance, it is cited as an impurity (Impurity F) of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, highlighting its structural relation to this class of compounds.[12]

The synthetic pathway to APIs like Lifitegrast involves multiple steps where intermediates are coupled to build the final complex structure.[13][14][15] The specific placement of the fluoro and ethyl groups on the biphenyl core in this compound is not arbitrary; these groups influence the electronic and steric properties of the molecule, guiding the regioselectivity of subsequent reactions and influencing the overall yield and purity of the final product.

Synthesis_Pathway cluster_0 Starting Materials Aryl_Halide Substituted Aryl Halide Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Intermediate This compound Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization Intermediate->Further_Functionalization API API (e.g., Lifitegrast) Further_Functionalization->API

General synthetic workflow highlighting the role of the biphenyl intermediate.
Structure-Property Relationships: The Impact of Fluorine

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[16][17] In the case of this compound, the ortho-fluoro substituent has several important implications:

  • Conformational Restriction: The fluorine atom ortho to the biphenyl linkage can influence the dihedral angle between the two phenyl rings. This steric hindrance can restrict the rotation around the C-C single bond, favoring a non-planar conformation.[18] This conformational preference can be crucial for fitting into the active site of a target enzyme or for controlling the stereochemistry of subsequent reactions.

  • Electronic Effects: Fluorine is highly electronegative and can alter the electron distribution within the molecule. This can affect the reactivity of the aromatic rings in subsequent electrophilic or nucleophilic substitution reactions.

  • Metabolic Blocking: In the final drug molecule, a strategically placed fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Structure_Property_Relationship cluster_substituents Substituents cluster_properties Influence on Properties Biphenyl_Core Biphenyl Core H H (Unsubstituted) F 2-Fluoro Et 4-Ethyl H->Biphenyl_Core Baseline MeltingPoint Alters Melting Point F->MeltingPoint Conformation Restricts Conformation F->Conformation Steric effect Reactivity Modulates Reactivity F->Reactivity Electronic effect Lipophilicity Increases Lipophilicity (logP) Et->Lipophilicity Et->MeltingPoint

Influence of substituents on the properties of the biphenyl core.

Experimental Protocols

The data presented in this guide is based on standard experimental methodologies used in chemical and pharmaceutical sciences.

1. Determination of Melting Point: Melting points are determined using a calibrated Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. A small sample of the crystalline material is heated at a controlled rate (e.g., 1-2 °C/min), and the temperature range from the point of initial melting to complete liquefaction is recorded.

2. Calculation and Experimental Determination of logP: The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water, to model its lipophilicity.

  • Calculated logP (clogP): Values are generated using computational algorithms that sum the contributions of individual atoms and fragments of the molecule.[19][20] Various software models (e.g., ALOGPS, XLOGP3) are available for this purpose.

  • Experimental logP: The "shake-flask" method is a common approach.[11] A solution of the compound is prepared in a pre-saturated mixture of octan-1-ol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). The mixture is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[21] The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

3. Spectroscopic Analysis (for Structural Confirmation):

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃). The chemical shifts, coupling constants, and integration values are used to confirm the molecular structure and the position of the substituents. For fluorinated compounds, ¹⁹F NMR is particularly diagnostic.[22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Conclusion

This compound is a strategically designed chemical intermediate whose properties are finely tuned by its specific substitution pattern. Compared to unsubstituted biphenyl and its mono-substituted analogues, it possesses a combination of lipophilicity and structural features conferred by the ethyl and ortho-fluoro groups, respectively. These characteristics are essential for its role in the efficient synthesis of complex pharmaceutical agents. Understanding the structure-property relationships detailed in this guide allows for the rational design of synthetic routes and the anticipation of the behavior of similar intermediates in drug discovery and development pipelines.

References

A Comparative Pharmacological Guide: 4-Ethyl-2-fluoro-1,1'-biphenyl and Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison between the well-established non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and 4-Ethyl-2-fluoro-1,1'-biphenyl. It is important to note at the outset that while extensive data is available for Flurbiprofen, there is a significant lack of publicly available experimental or computational data on the pharmacological activity of this compound. This compound is primarily documented as a photoproduct and impurity of Flurbiprofen. Consequently, a direct quantitative comparison of their pharmacological activities is not feasible at this time.

This guide will therefore provide a comprehensive overview of the known pharmacological profile of Flurbiprofen, including its mechanism of action, quantitative data on its efficacy, and relevant experimental protocols. The relationship between the two molecules will be highlighted, emphasizing the current knowledge gap regarding the biological effects of this compound.

Flurbiprofen: A Comprehensive Pharmacological Profile

Flurbiprofen is a potent propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties.[1] It is widely used in the management of pain and inflammation associated with conditions such as arthritis.[1]

Mechanism of Action

The primary mechanism of action of Flurbiprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking both COX isoforms, Flurbiprofen reduces the production of prostaglandins, thereby exerting its therapeutic effects.[2]

Flurbiprofen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Flurbiprofen Flurbiprofen Flurbiprofen->COX_Enzymes Inhibition

Figure 1. Mechanism of action of Flurbiprofen.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for Flurbiprofen's pharmacological activity.

ParameterValueSpeciesAssay TypeReference
COX-1 IC50 Data not consistently available in searched literatureVariousIn vitro enzyme assay-
COX-2 IC50 Data not consistently available in searched literatureVariousIn vitro enzyme assay-
Plasma Protein Binding >99%HumanIn vivo[1]
Elimination Half-life 3-6 hoursHumanIn vivo-
Time to Peak Plasma Concentration 1.5-3 hoursHumanOral administration-

Note: Specific IC50 values for COX-1 and COX-2 can vary significantly between different studies and experimental conditions. The provided information reflects a general overview.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay. A generalized protocol is described below.

COX_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Data Analysis Enzyme Purified COX-1 or COX-2 Enzyme Reaction_Mixture Incubate Enzyme, Substrate, and Test Compound Enzyme->Reaction_Mixture Substrate Arachidonic Acid Substrate->Reaction_Mixture Test_Compound Test Compound (e.g., Flurbiprofen) in various concentrations Test_Compound->Reaction_Mixture PG_Measurement Measure Prostaglandin E2 (PGE2) production (e.g., via ELISA) Reaction_Mixture->PG_Measurement IC50_Calculation Calculate IC50 value PG_Measurement->IC50_Calculation

Figure 2. Generalized workflow for an in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Flurbiprofen) or vehicle control in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is terminated.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by non-linear regression analysis.

This compound: An Unknown Pharmacological Entity

As previously stated, there is a notable absence of published research detailing the pharmacological activities of this compound. Its primary characterization in the scientific literature is as an impurity or a photodegradation product of Flurbiprofen.

The structural similarity between the two molecules is evident. Both possess a fluorobiphenyl core. However, this compound lacks the propionic acid moiety present in Flurbiprofen. This functional group is crucial for the activity of most NSAIDs as it interacts with the active site of the COX enzymes. The absence of this acidic group in this compound suggests that its pharmacological activity, particularly as a COX inhibitor, may be significantly different from or absent compared to Flurbiprofen.

Structural_Relationship Flurbiprofen Flurbiprofen (Active NSAID) Photodegradation_Impurity Photodegradation / Impurity Formation Flurbiprofen->Photodegradation_Impurity Target_Compound This compound (Pharmacological Activity Unknown) Photodegradation_Impurity->Target_Compound

Figure 3. Relationship between Flurbiprofen and this compound.

Without experimental or computational data, any statements regarding the pharmacological activity of this compound would be purely speculative. Further research, including in vitro binding assays, enzyme inhibition studies, and in vivo models, is necessary to elucidate the biological effects of this compound.

Conclusion

This comparative guide highlights the well-documented pharmacological profile of Flurbiprofen as a non-selective COX inhibitor with established anti-inflammatory, analgesic, and antipyretic activities. In stark contrast, this compound remains a pharmacologically uncharacterized molecule, primarily known as a related substance to Flurbiprofen.

For researchers in drug development, the key takeaway is the critical importance of the propionic acid side chain for the COX-inhibitory activity of Flurbiprofen. The absence of this moiety in this compound strongly suggests a different, and likely significantly reduced or absent, pharmacological profile in the context of inflammation. Future studies are warranted to determine if this compound possesses any distinct biological activities or if it is a pharmacologically inert derivative of its parent compound. Until such data becomes available, any assumptions about its pharmacological effects should be avoided.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-2-fluoro-1,1'-biphenyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities like 4-Ethyl-2-fluoro-1,1'-biphenyl is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods is a critical step in the drug development process, demonstrating that a chosen analytical procedure is suitable for its intended purpose. This guide provides a comparative overview of two common and powerful analytical techniques for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds. When coupled with a UV detector, it offers a cost-effective, robust, and reliable method for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enhancing peak identification and purity assessment. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

The following sections provide a detailed comparison of typical performance characteristics and experimental protocols for HPLC-UV and GC-MS methods that can be adapted for the quantification of this compound.

Data Presentation: Performance Characteristics

The following tables summarize the typical validation parameters for HPLC-UV and GC-MS methods, based on data from validated assays for the structurally related compound flurbiprofen. These values provide a benchmark for what can be expected during the validation of a method for this compound.

Table 1: HPLC-UV Method Performance Data

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.10 µg/mL

Table 2: GC-MS Method Performance Data

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for flurbiprofen and can be adapted for this compound.[1][2][3]

HPLC-UV Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.[1]

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to a concentration within the calibration range. For more complex matrices, a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

4. Analysis:

  • Inject the calibration standards and samples onto the HPLC system.

  • Record the peak areas and construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Method Protocol

This protocol describes a GC-MS method for the quantification of this compound following a derivatization step.[2]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

2. Derivatization:

  • To a solution of the sample or standard in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of any active hydrogen-containing impurities or related substances, making the target analyte more volatile. For this compound itself, derivatization may not be strictly necessary but can improve chromatographic peak shape.

3. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored will need to be determined by analyzing a standard of this compound.

5. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.25 µg/mL to 5.0 µg/mL).[2]

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate) and derivatize the extract as described above.

6. Analysis:

  • Inject the derivatized calibration standards and samples into the GC-MS system.

  • Monitor the characteristic ions of the this compound derivative.

  • Construct a calibration curve by plotting the peak area of the primary ion against concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and application of these analytical methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD1 Define Analytical Target Profile MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RU1 Sample Analysis MV6->RU1 RU3 Data Reporting RU1->RU3 RU2 System Suitability Testing RU2->RU1

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis (HPLC or GC-MS) cluster_data Data Processing & Reporting P1 Weighing of Standard/Sample P2 Dissolution in Appropriate Solvent P1->P2 P4 Sample Extraction (if necessary) P1->P4 P3 Serial Dilutions for Calibration Standards P2->P3 A2 Injection of Standards & Samples P2->A2 P3->A2 P4->P2 A1 System Equilibration A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Generation of Calibration Curve D1->D2 D3 Quantification of Analyte in Samples D2->D3 D4 Report Generation D3->D4

Caption: General Experimental Workflow for Quantification.

References

Spectroscopic Cross-Validation: A Comparative Guide to Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This document presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aforementioned compounds. Detailed experimental protocols for these standard analytical techniques are also provided to ensure reproducibility and aid in the validation of novel, structurally related molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Fluorobiphenyl and 4-Bromo-2-fluorobiphenyl, facilitating a direct comparison of their spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
4-Fluorobiphenyl 7.66-7.50 (m, 4H), 7.52-7.43 (m, 2H), 7.42-7.32 (m, 1H), 7.22-7.10 (m, 2H)[1]
4-Bromo-2-fluorobiphenyl 7.55 (m, 2H), 7.48-7.30 (m, 6H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
4-Fluorobiphenyl 162.5 (d, J=244.7 Hz), 140.3, 137.4 (d, J=3.2 Hz), 128.9, 128.7 (d, J=7.9 Hz), 127.3, 127.1, 115.6 (d, J=21.3 Hz)[2]
4-Bromo-2-fluorobiphenyl 157.4 (d, J=249.5 Hz), 139.0 (d, J=2.6 Hz), 135.2 (d, J=4.9 Hz), 131.5, 131.0, 129.2, 128.6, 127.9, 124.8 (d, J=3.7 Hz), 116.2 (d, J=22.3 Hz)

Table 3: IR Spectroscopic Data

CompoundKey IR Peaks (cm⁻¹)
4-Fluorobiphenyl 3060 (C-H, aromatic), 1599, 1487 (C=C, aromatic), 1225 (C-F), 837, 762, 695 (Aromatic C-H bend)
4-Bromo-2-fluorobiphenyl 3065 (C-H, aromatic), 1595, 1475 (C=C, aromatic), 1240 (C-F), 1060 (C-Br), 820, 755, 690 (Aromatic C-H bend)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Fluorobiphenyl 172171, 170, 151, 146, 133, 115[3]
4-Bromo-2-fluorobiphenyl 250, 252 (approx. 1:1 ratio)171, 169, 149, 119

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above. These can be adapted for the analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl and other similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

  • Instrumentation: A mass spectrometer capable of high resolution is preferred for accurate mass measurements.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For EI, a standard electron energy of 70 eV is typically used.

    • The resulting spectrum displays the relative abundance of ions as a function of their m/z ratio.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data for a new biphenyl derivative, using established data from known analogs as a reference.

Spectroscopic_Cross_Validation cluster_target Target Compound: this compound cluster_reference Reference Compounds (e.g., 4-Fluorobiphenyl) T_NMR Acquire NMR Spectra (¹H, ¹³C) Analysis Comparative Analysis T_NMR->Analysis T_IR Acquire IR Spectrum T_IR->Analysis T_MS Acquire Mass Spectrum T_MS->Analysis R_NMR Database NMR Data R_NMR->Analysis R_IR Database IR Data R_IR->Analysis R_MS Database MS Data R_MS->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation

References

A Comparative Analysis of the Anti-inflammatory Potential of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into biphenyl scaffolds has been a cornerstone in the development of potent non-steroidal anti-inflammatory drugs (NSAIDs). This strategic fluorination can significantly enhance a compound's metabolic stability, binding affinity, and overall anti-inflammatory efficacy. This guide provides a comparative study of the anti-inflammatory potential of various fluorinated biphenyls, supported by experimental data and detailed methodologies, to assist researchers in the ongoing quest for more effective and safer anti-inflammatory agents.

In Vitro Anti-inflammatory Activity

The primary mechanism of action for many fluorinated biphenyls is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A comparative analysis of the in vitro COX-1 and COX-2 inhibitory activities of selected fluorinated biphenyls is presented below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2, the isoform primarily associated with inflammation. A higher SI suggests greater COX-2 selectivity and potentially a better gastrointestinal safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Flurbiprofen0.3 - 1.20.04 - 0.3~4-10[1]
Diflunisal~101.2~8.3[2][3]
Novel Thiophene Derivative VIIa19.50.2967.24[4]
Benzo[d]thiazole Analog (4a; R = meta-fluorine)5.20.2818.6[5]
Thiazolylhydrazine-Methyl Sulfonyl Derivative 3a>1000.140>714[6]

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely accepted acute inflammatory model used to evaluate the in vivo efficacy of anti-inflammatory compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
Flurbiprofen5~503[7]
Flurbiprofen Analog VM-620653[8]
Flurbiprofen Analog VM-920683[8]
Thiazole Derivative 10 (R1=OMe, R2=H)1065.83[5]

Modulation of Inflammatory Signaling Pathways

Beyond COX inhibition, fluorinated biphenyls exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several fluorinated biphenyls have been shown to inhibit this pathway. For instance, both R- and S-flurbiprofen can inhibit the LPS-induced translocation of the p65 subunit of NF-κB into the nucleus in RAW 264.7 macrophages.[1] A nitro-derivative of flurbiprofen has also been demonstrated to inhibit NF-κB activity.[9]

NF_kappaB_Pathway NF-κB Signaling Pathway and Inhibition by Fluorinated Biphenyls cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB (p50/p65) IkappaB->NFkappaB_active Degradation releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Flurbiprofen Flurbiprofen & Derivatives Flurbiprofen->IKK_complex Inhibits Flurbiprofen->NFkappaB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by fluorinated biphenyls.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation, controlling the production of pro-inflammatory cytokines and enzymes. This pathway consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including p38, JNK, and ERK). Activation of this cascade leads to the phosphorylation and activation of transcription factors that drive inflammatory gene expression. While direct evidence for the effects of many fluorinated biphenyls on this pathway is still emerging, the anti-inflammatory properties of NSAIDs are increasingly being linked to the modulation of MAPK signaling.

MAPK_Pathway MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Fluorinated_Biphenyls Fluorinated Biphenyls Fluorinated_Biphenyls->MAPKKK Potential Inhibition Fluorinated_Biphenyls->MAPKK Potential Inhibition Fluorinated_Biphenyls->p38_MAPK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by fluorinated biphenyls.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to a colored product.

  • Procedure:

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the cyclooxygenase reaction.

    • The peroxidase reaction is initiated by the addition of TMPD.

    • The rate of color development is monitored spectrophotometrically.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cytokine Release Assay

Objective: To measure the effect of test compounds on the release of pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Western Blot Analysis for NF-κB Pathway

Objective: To investigate the effect of test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., A549) are treated with the test compound and then stimulated with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Whole-cell lysates or cytoplasmic and nuclear fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the extracts is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p65).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10][11]

Conclusion

Fluorinated biphenyls represent a significant class of anti-inflammatory agents with diverse mechanisms of action. While COX inhibition remains a primary target, the modulation of key signaling pathways like NF-κB and MAPK is increasingly recognized as a crucial component of their therapeutic effects. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and develop novel fluorinated biphenyls with improved potency and safety profiles. Future research should focus on elucidating the precise molecular interactions of these compounds within inflammatory signaling cascades to facilitate the rational design of next-generation anti-inflammatory drugs.

References

Benchmarking 4-Ethyl-2-fluoro-1,1'-biphenyl for Liquid Crystal Displays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of liquid crystal display (LCD) technology, the performance of individual liquid crystal compounds is paramount. This guide provides a comparative analysis of 4-Ethyl-2-fluoro-1,1'-biphenyl, benchmarking its key electro-optical properties against established liquid crystal materials. Aimed at researchers, scientists, and professionals in drug and materials development, this document summarizes essential performance data, details experimental methodologies for property characterization, and visualizes key concepts for enhanced understanding.

While specific experimental data for this compound is not widely available in public literature, this guide utilizes data from closely related fluorinated biphenyl compounds to provide a reasonable performance estimation. For a robust comparison, we benchmark against two widely utilized materials in the LCD industry: 4-Cyano-4'-pentylbiphenyl (5CB), a well-characterized single-component nematic liquid crystal, and E7, a eutectic liquid crystal mixture known for its broad nematic range and high performance.

Comparative Performance Data

The suitability of a liquid crystal for display applications is determined by a combination of its physical and electro-optical properties. Key parameters include the clearing point, birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). The following table summarizes these properties for this compound (estimated values based on trends in fluorinated biphenyls) and the benchmark materials 5CB and E7.

PropertyThis compound (Estimated)4-Cyano-4'-pentylbiphenyl (5CB)Liquid Crystal Mixture (E7)
Clearing Point (°C) ~30 - 5035.0[1][2]~61[3]
Birefringence (Δn) at 589 nm, 20°C ~0.10 - 0.150.179~0.225
Dielectric Anisotropy (Δε) at 1 kHz, 20°C Negative ( ~ -2.0 to -4.0)+11.5[4]+13.8
Rotational Viscosity (γ₁) (mPa·s) at 20°C ~30 - 5024~39

Note: The values for this compound are estimations derived from the general effects of a lateral fluorine substitution on a biphenyl core. Lateral fluorine atoms typically induce a negative dielectric anisotropy.[5] The exact values can only be confirmed through experimental measurement.

Experimental Protocols

Accurate and consistent measurement of liquid crystal properties is crucial for reliable benchmarking. The following are detailed methodologies for characterizing the key parameters presented in the comparison table.

Determination of Clearing Point

The clearing point, or the nematic-to-isotropic phase transition temperature, is a fundamental property that defines the upper operational limit of a liquid crystal.

Methodology: Polarized Optical Microscopy (POM) with a Hot Stage [6]

  • A small sample of the liquid crystal is placed between a clean microscope slide and a coverslip.

  • The sample is positioned on a programmable hot stage attached to a polarizing optical microscope.

  • The sample is observed through crossed polarizers as the temperature is slowly increased, typically at a rate of 1-2°C per minute.

  • The nematic phase will appear birefringent (brightly colored or white) against a dark background.

  • The clearing point is recorded as the temperature at which the entire sample becomes isotropic, appearing completely dark under the crossed polarizers.[7]

  • The measurement is typically repeated upon cooling to observe the isotropic-to-nematic transition temperature, and any thermal hysteresis is noted.

Measurement of Birefringence (Optical Anisotropy, Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal and is a key factor in determining the contrast of an LCD.

Methodology: Abbé Refractometer

  • An Abbé refractometer equipped with a polarizing eyepiece and a sodium lamp (or other monochromatic light source, typically 589 nm) is used.

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the surfaces of the refractometer prisms with a homeotropic alignment agent (e.g., a long-chain alkyl silane).

  • A small drop of the liquid crystal is placed between the prisms.

  • For the measurement of the ordinary refractive index (nₒ), the polarizer is oriented perpendicular to the director of the liquid crystal. The refractometer is adjusted until the shadow line is sharp and its position on the scale is recorded.

  • For the measurement of the extraordinary refractive index (nₑ), the polarizer is oriented parallel to the director. The shadow line is again brought into sharp focus, and the reading is taken.

  • The birefringence (Δn) is calculated as the difference: Δn = nₑ - nₒ.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the threshold voltage and the response of the liquid crystal to an applied electric field.

Methodology: Capacitance Measurement in Aligned Cells [5]

  • Two types of liquid crystal cells with transparent electrodes (e.g., Indium Tin Oxide coated glass) are prepared: one with a planar alignment layer and one with a homeotropic alignment layer.

  • The empty capacitance (C_empty) of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • The cells are then filled with the liquid crystal sample.

  • The capacitance of the planar aligned cell is measured to determine the perpendicular component of the dielectric permittivity (ε⊥), as the electric field is applied perpendicular to the director.

  • The capacitance of the homeotropically aligned cell is measured to determine the parallel component of the dielectric permittivity (ε∥), as the electric field is applied parallel to the director.

  • The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.

  • The dielectric anisotropy (Δε) is then calculated as: Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director's rotation and is a critical parameter for determining the switching speed of an LCD.

Methodology: Electro-Optical Switching Method [8][9]

  • A planar-aligned liquid crystal cell is placed between crossed polarizers in an optical setup with a light source (e.g., a laser) and a photodetector.

  • A square-wave voltage is applied to the cell to induce a reorientation of the liquid crystal director.

  • The transient optical response (change in light transmission) is recorded by the photodetector as the voltage is switched on and off.

  • The decay time (τ_off) of the optical signal when the voltage is removed is measured.

  • The rotational viscosity (γ₁) can be calculated from the decay time using the following relationship: τ_off = (γ₁ * d²) / (K * π²), where 'd' is the cell gap and 'K' is the relevant elastic constant (typically the splay elastic constant, K₁₁). The elastic constant needs to be determined independently, often through capacitance-voltage measurements.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Chemical Structure Comparison cluster_target Target Compound cluster_alternatives Benchmark Alternatives Target This compound Alternative1 4-Cyano-4'-pentylbiphenyl (5CB) Target->Alternative1 Compare Properties Alternative2 E7 Liquid Crystal Mixture Target->Alternative2 Compare Properties

Caption: Logical relationship for performance comparison.

Experimental Workflow for LC Characterization cluster_synthesis Material Preparation cluster_characterization Property Measurement cluster_analysis Data Analysis & Comparison A Synthesize/Purify LC Compound B Determine Clearing Point (POM) A->B C Measure Birefringence (Refractometry) A->C D Measure Dielectric Anisotropy (Capacitance) A->D E Measure Rotational Viscosity (Electro-Optical) A->E F Tabulate Quantitative Data B->F C->F D->F E->F G Benchmark against Alternatives F->G

References

DFT calculation accuracy for predicting properties of fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the molecular properties of fluorinated biphenyls is critical for designing effective and safe pharmaceuticals. Fluorine's unique electronic properties can significantly influence a molecule's conformation, binding affinity, and metabolic stability. Density Functional Theory (DFT) offers a powerful computational tool for these predictions, but its accuracy is highly dependent on the chosen functional and basis set. This guide provides an objective comparison of common DFT methods for predicting the properties of fluorinated biphenyls, supported by experimental data.

The introduction of fluorine atoms into biphenyl scaffolds can dramatically alter their physicochemical properties, a strategy widely used in medicinal chemistry to enhance drug-receptor interactions and improve lipophilicity.[1] Accurate prediction of molecular geometry, rotational barriers, and electronic properties is therefore paramount.

Comparing Theoretical Predictions with Experimental Reality

A direct comparison of calculated and experimentally determined properties is the most effective way to assess the accuracy of a DFT method. The following tables summarize data for select fluorinated biphenyls, showcasing the performance of different DFT functionals and basis sets against experimental values.

Molecular Geometry: A Case Study of 4,4'-Difluorobiphenyl

The planarity of the biphenyl rings is a crucial determinant of a molecule's biological activity. The dihedral angle between the phenyl rings, along with key bond lengths, provides a good measure of geometric accuracy.

Experimental Protocol: The experimental geometry of 4,4'-difluorobiphenyl in the solid state was determined by X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, from which the precise positions of the atoms can be inferred.[2]

Computational Protocol: Geometry optimizations were performed using both the B3LYP functional with the 6-311+G(d,p) basis set and the Hartree-Fock (HF) method with the 6-31G(d) basis set.[2]

PropertyExperimental (X-ray)[2]B3LYP/6-311+G(d,p)[2]HF/6-31G(d)[2]
C-C (inter-ring) Bond Length (Å)1.4891.4851.487
C-F Bond Length (Å)1.3621.3521.334
Dihedral Angle (°)38.639.141.6

Both DFT and Hartree-Fock methods predict a non-planar structure, with a significant dihedral angle between the two phenyl rings.[2] The DFT calculations, which account for electron correlation, generally provide a more accurate representation of the molecular geometry compared to the Hartree-Fock method.[2]

Rotational Barriers: The Impact of ortho-Substitution

The energy barrier to rotation around the inter-ring bond is a critical factor in determining the conformational flexibility of biphenyls. Accurately predicting this barrier is a known challenge for computational methods.

Experimental Protocol: Experimental rotational barriers are often determined by techniques such as dynamic NMR spectroscopy, which measures the rate of interconversion between conformers.

Computational Protocol: The barriers of torsional isomerization of substituted biphenyls were calculated using various density functionals, including B3LYP, B97D, and TPSS, with and without dispersion corrections (D or D3). Large triple-ζ basis sets were used, and electronic energies were corrected with zero-point energies and entropic contributions. Solvation effects were also considered for charged derivatives.[3]

A benchmarking study on a range of substituted biphenyls found that dispersion-corrected functionals are crucial for accurate predictions.[3]

FunctionalMean Absolute Deviation (kcal/mol) from Experiment[3]
B3LYP-D0.61
B97-D0.75
TPSS-D30.68

The study identified B3LYP-D, B97-D, and TPSS-D3 as the most promising methods for determining torsional barriers.[3] Throughout a 46-member ensemble, these methods produced results that were very accurate relative to experimental values.[3]

Electronic Properties: HOMO-LUMO Gaps

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's electronic character and reactivity.

Experimental Protocol: Experimental HOMO-LUMO gaps can be estimated from electrochemical measurements (cyclic voltammetry) or UV-vis spectroscopy, which measures the energy of the lowest electronic transition.

Computational Protocol: The electronic properties of five novel fluorinated biphenyl compounds were calculated using the B3LYP functional with the 6-311+G* basis set, with implicit solvent effects from ethyl acetate.[4]

CompoundCalculated HOMO-LUMO Gap (eV) (B3LYP/6-311+G*)[4]
TBDFBP4.67
DFBPE4.35
DFDMBP4.31
DFNBP4.01
DFBPMS4.49

DFT calculations can provide valuable insights into how fluorine substitution modulates the electronic properties of biphenyls. For instance, studies have shown that the presence of fluorine atoms can significantly lower the LUMO level, thereby affecting the molecule's electrophilicity.[5]

Methodological Considerations for Accurate Predictions

The choice of DFT functional and basis set is paramount for obtaining reliable results. Here are some key considerations:

  • Functionals: For general-purpose geometry optimizations of fluorinated biphenyls, the B3LYP functional often provides a good balance of accuracy and computational cost.[2][4] However, for properties that are heavily influenced by non-covalent interactions, such as rotational barriers, dispersion-corrected functionals like B3LYP-D3, ωB97X-D, or the M06-2X functional are highly recommended.[3][6] While B3LYP is a well-established functional, newer functionals may offer better performance for specific applications.[7]

  • Basis Sets: The choice of basis set is critical and can significantly impact the accuracy of the calculations.[8] For systems containing fluorine, it is essential to use basis sets that include polarization and diffuse functions. Polarization functions allow for more flexibility in describing the electron density around atoms, which is important for capturing the effects of electronegative atoms like fluorine.[9] Diffuse functions are crucial for accurately describing weakly bound electrons and non-covalent interactions.[9] A triple-zeta basis set, such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ, is generally recommended for achieving a good balance between accuracy and computational cost.[3][9]

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for comparing DFT calculations with experimental data for fluorinated biphenyls.

DFT_Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_data Computational Data cluster_exp_data Experimental Data exp_synthesis Synthesis of Fluorinated Biphenyl exp_purification Purification and Characterization (NMR, MS, etc.) exp_synthesis->exp_purification exp_xray Single Crystal X-ray Diffraction exp_purification->exp_xray exp_spectro Spectroscopic Analysis (UV-vis, etc.) exp_purification->exp_spectro exp_electrochem Electrochemical Measurements exp_purification->exp_electrochem exp_geo Crystal Structure exp_xray->exp_geo exp_barrier Rotational Barrier exp_spectro->exp_barrier exp_electronic_data Electronic Transition Energies exp_spectro->exp_electronic_data exp_electrochem->exp_electronic_data comp_setup Molecule Building and Initial Geometry comp_dft DFT Calculation (Functional and Basis Set Selection) comp_setup->comp_dft comp_geo_opt Geometry Optimization comp_dft->comp_geo_opt comp_freq Frequency Calculation comp_geo_opt->comp_freq comp_props Property Calculation (Rotational Barrier, HOMO-LUMO, etc.) comp_geo_opt->comp_props comp_geo Optimized Geometry (Bond Lengths, Dihedral Angles) comp_geo_opt->comp_geo comp_energy Rotational Energy Profile comp_props->comp_energy comp_electronic Electronic Properties (HOMO, LUMO, etc.) comp_props->comp_electronic comparison Comparison and Analysis comp_geo->comparison comp_energy->comparison comp_electronic->comparison exp_geo->comparison exp_barrier->comparison exp_electronic_data->comparison

Workflow for DFT validation.

Conclusion

DFT calculations are an invaluable tool for predicting the properties of fluorinated biphenyls, but careful selection of the functional and basis set is crucial for obtaining accurate and reliable results. For geometric and electronic properties, B3LYP with a triple-zeta basis set including polarization and diffuse functions often provides a good starting point. For properties dominated by dispersion forces, such as rotational barriers, dispersion-corrected functionals are essential. By carefully benchmarking computational results against experimental data, researchers can confidently employ DFT to guide the design and development of novel fluorinated biphenyls for pharmaceutical applications.

References

Evaluating the purity of synthesized 4-Ethyl-2-fluoro-1,1'-biphenyl against a certified standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation Against a Certified Standard

In the landscape of pharmaceutical research and development, the purity of synthesized compounds is a critical determinant of efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparative analysis of a newly synthesized batch of 4-Ethyl-2-fluoro-1,1'-biphenyl against a certified reference standard. The following sections detail the experimental protocols, present a side-by-side data comparison, and offer visual workflows for the analytical procedures employed.

Executive Summary of Purity Evaluation

The synthesized this compound was subjected to a battery of analytical tests to ascertain its purity in comparison to a certified reference standard. The analysis, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrates a high degree of purity for the synthesized batch, meeting the stringent requirements for research and preclinical development.

Data Presentation: Synthesized vs. Certified Standard

A direct comparison of the analytical data from the synthesized batch and the certified reference standard is presented below.

Table 1: Purity and Impurity Profile by HPLC

AnalyteRetention Time (min)Peak Area (%) - SynthesizedPeak Area (%) - Certified Standard
This compound8.2499.8599.92
Impurity A6.510.080.05
Impurity B9.120.040.02
Unknown Impurities-0.030.01
Total Purity 99.85 99.92

Table 2: GC-MS Analysis Summary

AnalyteRetention Time (min)Molecular Ion (m/z) - SynthesizedMolecular Ion (m/z) - Certified StandardPurity by Area % - SynthesizedPurity by Area % - Certified Standard
This compound12.58200.1200.199.8999.95
Residual Solvents< 5.0Not DetectedNot Detected--

Table 3: ¹H NMR and ¹³C NMR Spectral Data Comparison

NucleusChemical Shift (ppm) and Multiplicity - SynthesizedChemical Shift (ppm) and Multiplicity - Certified Standard
¹H NMRδ 7.50-7.30 (m, 5H, Ar-H), 7.25-7.10 (m, 3H, Ar-H), 2.68 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃)δ 7.50-7.30 (m, 5H, Ar-H), 7.25-7.10 (m, 3H, Ar-H), 2.68 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃)
¹³C NMRδ 160.5 (d, J=245 Hz), 142.1, 135.8, 131.0 (d, J=5 Hz), 129.8, 128.6, 128.4, 127.9, 124.2 (d, J=3 Hz), 115.6 (d, J=22 Hz), 28.5, 15.9δ 160.5 (d, J=245 Hz), 142.1, 135.8, 131.0 (d, J=5 Hz), 129.8, 128.6, 128.4, 127.9, 124.2 (d, J=3 Hz), 115.6 (d, J=22 Hz), 28.5, 15.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-550 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 500 MHz, 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 125 MHz, 1024 scans, relaxation delay of 2 s.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Visualizing the Analytical Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the purity evaluation.

Purity_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_standard Reference Material cluster_analysis Analytical Purity Testing cluster_comparison Data Comparison and Reporting Synthesis Synthesis of this compound HPLC HPLC Analysis Synthesis->HPLC Sample Aliquots GCMS GC-MS Analysis Synthesis->GCMS Sample Aliquots NMR NMR Spectroscopy Synthesis->NMR Sample Aliquots Standard Certified Reference Standard (Purity: 99.92%) Standard->HPLC Standard Aliquots Standard->GCMS Standard Aliquots Standard->NMR Standard Aliquots Comparison Comparative Data Analysis HPLC->Comparison GCMS->Comparison NMR->Comparison Report Final Purity Report Comparison->Report

Figure 1: Overall workflow for purity evaluation.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Figure 2: High-Performance Liquid Chromatography (HPLC) workflow.

GCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in DCM) Injection GC Injection (Splitless) SamplePrep->Injection Separation Gas Chromatographic Separation (HP-5ms Column, Temp. Program) Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis DataAnalysis Data Analysis (Library Search, Purity Calculation) MassAnalysis->DataAnalysis

Figure 3: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Conclusion

The comprehensive analytical data confirms that the synthesized batch of this compound exhibits a high degree of purity, comparable to the certified reference standard. The minor discrepancies in impurity levels are well within acceptable limits for most research and drug development applications. The detailed protocols and workflows provided herein serve as a robust framework for the quality control and assurance of this and similar biphenyl derivatives.

A Comparative Guide to Analytical Methods for 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The robust and reliable quantification of chemical entities is fundamental in research and drug development. 4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic compound, and like many biphenyl derivatives, its accurate analysis is crucial for various applications, including its role as a photoproduct of the anti-inflammatory drug Flurbiprofen.[1][2] This guide provides a comparative overview of the two primary chromatographic techniques suitable for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct inter-laboratory comparison data for this compound is not publicly available, this guide will compare the performance characteristics of these analytical methods using data from studies on structurally similar biphenyl compounds. The primary goal of an inter-laboratory cross-validation is to ensure that different laboratories can achieve comparable results for a specific analytical method.[3] In the absence of such a study, comparing the typical performance of established techniques provides valuable insights for method development and selection.

Analytical Technique Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends largely on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and the complexity of the sample matrix.[4]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally unstable compounds.[4][5] It separates components in a liquid sample by passing them through a column packed with a solid adsorbent material.[4] For a compound like this compound, which is soluble in common organic solvents, reversed-phase HPLC with UV detection is a primary analytical choice.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and semi-volatile compounds.[5] GC-MS offers high sensitivity and specificity, often allowing for detection in the parts-per-billion (ppb) range.[4] Given that biphenyl compounds can be analyzed by GC, this technique represents a powerful alternative to HPLC.[7]

Below is a diagram illustrating the key decision points when selecting an analytical method for a small aromatic molecule like this compound.

Analyte Analyte Properties (this compound) Volatility Is the analyte volatile & thermally stable? Analyte->Volatility GCMS GC-MS Volatility->GCMS Yes NonVolatile Analyte is non-volatile or thermally labile Volatility->NonVolatile No HighSensitivity High sensitivity & structural confirmation needed? GCMS->HighSensitivity HPLC HPLC Versatility Versatility in method development needed? HPLC->Versatility HighSensitivity->GCMS Yes NonVolatile->HPLC Versatility->HPLC Yes

Caption: Decision workflow for selecting an analytical technique.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for HPLC-UV and GC-MS based on published data for biphenyl and related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound, in line with ICH guidelines.[8][9]

Performance CharacteristicHPLC-UV (Biphenyls)GC-MS (PCBs)Rationale & Key Differences
Linearity (R²) > 0.999[10]> 0.995 (Typical)Both techniques exhibit excellent linearity. HPLC often shows slightly higher correlation coefficients in published data for simple matrices.
Precision (%RSD) 0.41 - 8.49%[10]< 15% (Typical)Precision is dependent on concentration. Both methods can achieve high precision, with RSDs typically below 15% as required by validation guidelines.[10]
Accuracy (% Recovery) 92.3 - 112.7%[10]50 - 120%[7]Acceptable recovery is generally between 70-120%.[10] GC-MS recovery can be more variable due to potential losses during sample extraction and cleanup from complex matrices.[7]
Limit of Detection (LOD) 0.02 - 0.04 µg/mL[10]~pg on-columnGC-MS generally offers superior sensitivity, capable of detecting picogram levels of analytes, compared to the nanogram levels typical for HPLC-UV.[4][10]
Limit of Quantitation (LOQ) 0.07 - 0.12 µg/mL[10]~ng/mL in solution[7]Consistent with LOD, the LOQ for GC-MS is typically lower than for HPLC-UV, allowing for the quantification of trace amounts.[7][10]

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on established methods for biphenyl compounds and serve as a starting point for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods used for the analysis of biphenyl and its derivatives.[10][11]

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

1. Sample and Standard Preparation:

  • Solvent: Use HPLC-grade acetonitrile or methanol.

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of solvent to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.[12] Filter the final solution through a 0.45 µm syringe filter before injection.[12]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array or UV detector.[13]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11] Biphenyl stationary phases can also offer unique selectivity for aromatic compounds.[14]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[10] A gradient elution may be required for more complex samples.[14]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the biphenyl structure, typically around 254 nm.[13]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample/Standard Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Conc. Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 Analysis1 Inject into HPLC System (C18 Column) Prep4->Analysis1 Analysis2 Isocratic Elution (ACN/Water) Analysis1->Analysis2 Analysis3 UV Detection (254 nm) Analysis2->Analysis3 Data1 Identify Peak by RT Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Analyte Data2->Data3

Caption: General experimental workflow for HPLC-UV analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established EPA methods and literature for the analysis of polychlorinated biphenyls (PCBs), which are structurally analogous to the target compound.[15][16]

Objective: To identify and quantify this compound using GC-MS.

1. Sample and Standard Preparation:

  • Solvent: Use high-purity, pesticide-grade hexane or dichloromethane.[17]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the desired concentration range (e.g., 1-100 ng/mL).

  • Sample Preparation: For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interferences.[7] The final extract should be concentrated and solvent-exchanged into hexane.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, VF-5ms), is recommended (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[17]

  • Injector: Splitless injection at 250-275 °C.[15]

  • Oven Temperature Program: 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 10 min). This program should be optimized to ensure good separation.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Acquisition Mode: Scan mode (e.g., m/z 50-450) for identification and Selected Ion Monitoring (SIM) mode for quantification.[7][17] The molecular ion for this compound is m/z 200.25.[18]

    • Transfer Line Temperature: 280 °C.[17]

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the analyte by its retention time and by comparing its mass spectrum with a reference spectrum.

  • For quantification in SIM mode, monitor the molecular ion (m/z 200) and one or two characteristic fragment ions.

  • Generate a calibration curve and quantify the analyte as described for the HPLC method.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample/Standard Prep2 Dissolve/Extract in Hexane Prep1->Prep2 Prep3 Concentrate & Cleanup (if needed) Prep2->Prep3 Analysis1 Splitless Injection Prep3->Analysis1 Analysis2 GC Separation (DB-5ms) Analysis1->Analysis2 Analysis3 MS Detection (EI, SIM) Analysis2->Analysis3 Data1 Identify by RT & Mass Spectrum Analysis3->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Analyte Data2->Data3

Caption: General experimental workflow for GC-MS analysis.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2-fluoro-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 4-Ethyl-2-fluoro-1,1'-biphenyl is a critical aspect of laboratory operations, particularly within research and drug development settings. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment, ensuring compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the disposal of this compound.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Understanding these hazards is fundamental to implementing appropriate safety and disposal measures.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2]P273: Avoid release to the environment. P391: Collect spillage.[1]

Experimental Protocols: Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Laboratories must not dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure the appropriate PPE is worn to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator if there is a risk of generating dust or aerosols.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect pure this compound waste, including residues and contaminated solids (e.g., weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a separate, sealed, and labeled container for hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and compatible liquid waste container. Do not mix with incompatible waste streams.

Step 3: Container Management

Effective container management is key to safe storage and transport of hazardous waste.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, sealable lid.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Aquatic Toxin").

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Utilize secondary containment to prevent spills.

Step 4: Disposal and Removal

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal company. Adhere to all local, state, and federal regulations.

  • Documentation: Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Containerization cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, paper towels, etc.) waste_type->contaminated_materials Contaminated Disposables collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled Solid Hazardous Waste Container contaminated_materials->collect_contaminated store_waste Store Sealed Container in a Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service store_waste->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethyl-2-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Ethyl-2-fluoro-1,1'-biphenyl, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Very toxic to aquatic life with long-lasting effects.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards or a full-face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[3]Prevents skin contact which can cause irritation.[1] Gloves should be inspected before use and changed immediately upon contact with the chemical.[3]
Body Protection A fully-buttoned laboratory coat, preferably made of non-synthetic material like cotton.[3][5]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust formation is likely, a NIOSH-approved respirator is required.Minimizes the risk of inhaling dust which may cause respiratory irritation.[1][2]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3][5]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[1]

  • Use a spatula to carefully transfer the solid compound to a tared container, avoiding the generation of dust.

  • Immediately close the primary container of this compound after use.

  • If creating a solution, add the solvent to the solid to minimize dust dispersal.

Cleanup and Post-Handling:

  • Clean any spills immediately. For small solid spills, gently sweep the material into a designated waste container. Avoid dry sweeping to prevent dust generation.

  • Decontaminate the work surface with an appropriate solvent and then wipe it clean.

  • Dispose of all contaminated materials, including gloves and weighing paper, in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling A Review SDS B Don PPE A->B C Weigh Compound B->C D Transfer & Use C->D E Clean Spills D->E F Decontaminate Surfaces E->F G Dispose of Waste F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weighing paper, and other disposable materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. As this compound is a fluorinated organic, it should be segregated as halogenated organic waste.

Disposal Protocol:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[6]

    • DO NOT dispose of this chemical in the regular trash.[6]

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6]

Disposal_Workflow cluster_collection Waste Collection cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions A Segregate Solid Waste C Label Waste Containers A->C B Segregate Liquid Waste B->C D Store in Designated Area C->D E Arrange for EH&S Pickup D->E F No Drain Disposal G No Trash Disposal H No Evaporation

References

×

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4-Ethyl-2-fluoro-1,1'-biphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.